Product packaging for Methyl 5-bromo-2-methylnicotinate(Cat. No.:CAS No. 1215916-40-7)

Methyl 5-bromo-2-methylnicotinate

Cat. No.: B1427725
CAS No.: 1215916-40-7
M. Wt: 230.06 g/mol
InChI Key: UZSAODVBMBLKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-2-methylnicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1427725 Methyl 5-bromo-2-methylnicotinate CAS No. 1215916-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSAODVBMBLKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743770
Record name Methyl 5-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215916-40-7
Record name Methyl 5-bromo-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Intermediate

Methyl 5-bromo-2-methylnicotinate (CAS No. 1215916-40-7) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a common feature in biologically active compounds. The strategic placement of the bromo, methyl, and methyl ester functionalities on the pyridine ring offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate for the construction of novel pharmaceutical candidates and agrochemicals.

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound, along with a detailed analysis of its characterization. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers with the practical knowledge necessary for the successful preparation and validation of this important chemical entity.

Synthetic Strategy: A Direct and Efficient Esterification Approach

The most direct and efficient route to this compound is the Fischer esterification of the corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. This method is favored for its high atom economy, relatively mild reaction conditions, and the ready availability of the starting material. The overall transformation is depicted below:

Synthesis of this compound 5-bromo-2-methylnicotinic_acid 5-bromo-2-methylnicotinic acid Reaction Esterification 5-bromo-2-methylnicotinic_acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Product This compound Reaction->Product

Caption: Fischer esterification of 5-bromo-2-methylnicotinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established esterification procedures for analogous nicotinic acid derivatives.[2]

Materials and Reagents:

  • 5-bromo-2-methylnicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylnicotinic acid.

  • Reagent Addition: Add an excess of anhydrous methanol to the flask to serve as both the reactant and the solvent. A typical ratio would be 10-20 mL of methanol per gram of the carboxylic acid.

  • Catalyst Introduction: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical loading is 2-5 mol% relative to the carboxylic acid. The addition should be done in a fume hood and with appropriate personal protective equipment, as the dissolution of sulfuric acid in methanol is exothermic.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours, or until the starting material is no longer visible by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. This should be done with caution as it will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times with an appropriate volume of ethyl acetate to ensure complete recovery of the product.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which is typically an off-white to light brown solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from standard analytical techniques.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Synthesized_Product->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Analysis->Structural_Confirmation

Caption: Analytical workflow for the characterization of the final product.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, based on the analysis of its chemical structure and comparison with similar compounds.

Technique Expected Observations Rationale
¹H NMR δ ~8.6 ppm (d, 1H), δ ~8.2 ppm (d, 1H), δ ~3.9 ppm (s, 3H), δ ~2.7 ppm (s, 3H)The two aromatic protons will appear as doublets due to mutual coupling. The methyl ester protons will be a singlet, as will the methyl group protons on the pyridine ring.
¹³C NMR δ ~165 ppm (C=O), δ ~155 ppm (C-Br), δ ~150 ppm (C-N), δ ~140 ppm (Ar-CH), δ ~125 ppm (Ar-CH), δ ~120 ppm (Ar-C), δ ~52 ppm (O-CH₃), δ ~24 ppm (Ar-CH₃)The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The two methyl carbons will be in the aliphatic region.
FT-IR (cm⁻¹) ~3000-3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1725 (C=O ester stretch), ~1600, ~1450 (Aromatic C=C stretch), ~1250 (C-O stretch), ~600-800 (C-Br stretch)The spectrum will be dominated by the strong carbonyl stretch of the ester. Aromatic and aliphatic C-H stretches will also be present, along with the characteristic C-O and C-Br vibrations.
Mass Spec. (EI) M⁺ at m/z 230 and 232 (approx. 1:1 ratio), fragments at m/z 199/201 ([M-OCH₃]⁺), m/z 171/173 ([M-COOCH₃]⁺)The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom. Common fragmentation patterns for esters include the loss of the alkoxy group and the entire ester group.[1]

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This technical guide has outlined a straightforward and efficient method for the synthesis of this compound via the Fischer esterification of 5-bromo-2-methylnicotinic acid. The provided experimental protocol is robust and can be readily implemented in a standard organic chemistry laboratory. Furthermore, the detailed characterization data, including predicted NMR, IR, and mass spectrometry results, provides a solid framework for the verification of the final product's identity and purity. The availability of this versatile building block through the reliable synthetic route described herein will undoubtedly facilitate further research and development in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to Methyl 5-bromo-2-methylnicotinate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylnicotinate is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methyl ester on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, analytical characterization, and its application in the development of novel therapeutics, particularly as a precursor to functionalized 1,6-naphthyridones and other biologically active molecules.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and development and larger-scale production needs. The compound is typically offered in various purities, with 95-99% being common for laboratory use.[1][2]

SupplierPurityAvailable QuantitiesCAS NumberMolecular Formula
Sigma-Aldrich98%Gram scale1215916-40-7C8H8BrNO2
Ambeed98%Gram scale1215916-40-7C8H8BrNO2
LIDE PHARMACEUTICALS≥99%Gram to Kilogram scale1215916-40-7C8H8BrNO2
Astatech95%Gram scale1215916-40-7C8H8BrNO2
AppchemCustomInquire1215916-40-7C8H8BrNO2
SynHet95%On-demand synthesis1215916-40-7C8H8BrNO2

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. Two effective methods are detailed below.

Method 1: Fischer-Speier Esterification with Sulfuric Acid

This classic acid-catalyzed esterification is a robust and scalable method for the preparation of this compound.

Reaction Scheme:

G reactant1 5-bromo-2-methylnicotinic acid product This compound reactant1->product reactant2 Methanol reactant2->product catalyst H2SO4 (conc.) catalyst->product water Water product->water +

Fischer-Speier Esterification Workflow

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-methylnicotinic acid (5.00 g) in methanol (40 mL), add concentrated sulfuric acid (2.47 mL) dropwise at room temperature with stirring.

  • Reaction Conditions: Heat the mixture to 60°C and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a 1N aqueous solution of sodium hydroxide until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography.[3]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Method 2: Esterification using Iodomethane and Potassium Carbonate

This method provides an alternative route to the methyl ester, particularly useful when milder conditions are preferred.

Reaction Scheme:

G reactant1 5-bromo-2-methylnicotinic acid product This compound reactant1->product reactant2 Iodomethane reactant2->product base K2CO3 base->product solvent DMF solvent->product

Esterification with Iodomethane Workflow

Experimental Protocol:

  • Reaction Setup: To a mixture of 5-bromo-2-methylnicotinic acid (1.00 g) and dimethylformamide (DMF) (10 mL), add potassium carbonate (1.92 g) and iodomethane (0.579 mL) at 40°C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 days.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (hexane/ethyl acetate).[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the methyl ester protons (a singlet around 3.93 ppm), the methyl group on the pyridine ring (a singlet around 2.79 ppm), and the two aromatic protons on the pyridine ring (two doublets, one around 8.33 ppm and the other around 8.67 ppm, with a small coupling constant).[3]

High-Performance Liquid Chromatography (HPLC):

Purity analysis is commonly performed using reversed-phase HPLC with a C18 column. A typical mobile phase would consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. Detection is usually carried out using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Functionalized 1,6-Naphthyridones

A significant application of this compound is in the synthesis of 3-bromo-N-alkyl-1,6-naphthyridones, which are versatile intermediates for biologically active compounds, including kinase inhibitors.[6] The synthesis involves the reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate can then be cyclized with various aliphatic amines to generate a library of N-alkylated 1,6-naphthyridones.[6]

G start This compound intermediate Enamine Intermediate start->intermediate DMF-DMA product 3-bromo-N-alkyl-1,6-naphthyridones intermediate->product Aliphatic Amines

Synthesis of 1,6-Naphthyridones

Intermediate for Histone Deacetylase (HDAC) Inhibitors

This compound has been utilized as a starting material in the synthesis of novel histone deacetylase (HDAC) inhibitors.[4][7] For instance, it can be converted to the corresponding 5-cyano derivative, which then serves as a key building block for more complex heterocyclic systems with HDAC inhibitory activity.[7]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. The reliable synthetic routes and its utility in constructing complex molecular scaffolds, such as functionalized naphthyridones and HDAC inhibitors, underscore its importance for researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration and innovation in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylnicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core makes it a valuable intermediate for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and preparation of the necessary starting materials. Each route is presented with a discussion of its strategic advantages, detailed experimental protocols, and a summary of key reaction parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. This guide will detail three primary synthetic pathways:

  • Route 1: Esterification of 5-bromo-2-methylnicotinic acid. This is a direct and often efficient method, provided the brominated nicotinic acid precursor is readily accessible.

  • Route 2: Regioselective Bromination of Methyl 2-methylnicotinate. This approach is advantageous if the un-brominated ester is a more accessible starting material. The key challenge lies in achieving the desired regioselectivity of the bromination.

Route 1: Esterification of 5-bromo-2-methylnicotinic acid

This synthetic strategy is a straightforward and high-yielding approach that involves the direct esterification of 5-bromo-2-methylnicotinic acid. The success of this route is contingent on the efficient preparation of the brominated carboxylic acid precursor.

Synthesis of the Key Precursor: 5-bromo-2-methylnicotinic acid

The primary starting material for this route is 2-methylnicotinic acid, which is commercially available. The regioselective bromination of 2-methylnicotinic acid at the 5-position is the critical step.

2-Methylnicotinic Acid 2-Methylnicotinic Acid 5-Bromo-2-methylnicotinic Acid 5-Bromo-2-methylnicotinic Acid 2-Methylnicotinic Acid->5-Bromo-2-methylnicotinic Acid Bromination This compound This compound 5-Bromo-2-methylnicotinic Acid->this compound Esterification

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Synthesis of 5-bromo-2-methylnicotinic acid

A robust method for the bromination of nicotinic acid involves the use of bromine in the presence of thionyl chloride and a catalytic amount of iron powder. This method can be adapted for 2-methylnicotinic acid.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-methylnicotinic acid and 0.5-5.0 wt% of powdered iron is prepared.

  • Addition of Thionyl Chloride: Thionyl chloride is added to the mixture.

  • Bromination: The mixture is heated to 70-80°C, and bromine is added dropwise over a period of 2 hours.

  • Reaction: The reaction mixture is then refluxed for 6-14 hours.

  • Work-up: After cooling, the reaction mixture is carefully hydrolyzed with water. The pH is adjusted to 2.5-3.0 with an inorganic base to precipitate the product.

  • Purification: The crude 5-bromo-2-methylnicotinic acid can be purified by recrystallization.

Esterification to this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[2][3][4][5][6][7]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: 5-bromo-2-methylnicotinic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added.[2][8]

  • Reaction: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization. A similar procedure for the ethyl ester using a phase transfer catalyst has been reported to give a yield of 82.6%.[2]

Parameter Value Reference
Starting Material 2-methylnicotinic acidCommercially Available
Brominating Agent Bromine/Thionyl Chloride[1]
Esterification Catalyst Sulfuric Acid[2][3]
Solvent (Esterification) Methanol[2][3]
Typical Yield High[2]

Route 2: Regioselective Bromination of Methyl 2-methylnicotinate

This approach begins with the more readily available methyl 2-methylnicotinate and introduces the bromo substituent in the final step. The key to this route is achieving high regioselectivity for bromination at the 5-position of the pyridine ring.

Synthesis of the Key Precursor: Methyl 2-methylnicotinate

A modern and efficient synthesis of methyl 2-methylnicotinate involves the reaction of 1,1,3,3-tetramethoxypropane with methyl beta-aminocrotonate.[9]

1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane Intermediate B Intermediate B 1,1,3,3-Tetramethoxypropane->Intermediate B Acid Methyl 2-methylnicotinate Methyl 2-methylnicotinate Intermediate B->Methyl 2-methylnicotinate Methyl beta-aminocrotonate Methyl beta-aminocrotonate Methyl beta-aminocrotonate->Methyl 2-methylnicotinate with Intermediate B This compound This compound Methyl 2-methylnicotinate->this compound Bromination

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Synthesis of Methyl 2-methylnicotinate

  • Formation of Intermediate: 1,1,3,3-tetramethoxypropane is reacted with an acid in an aqueous system at 40-50°C for 3-4 hours to form an intermediate.[9]

  • Condensation: The resulting intermediate is then reacted with methyl beta-aminocrotonate in an alcohol solvent at 50-60°C for 5-7 hours.[9]

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, neutralized with a 10% sodium carbonate solution, and extracted with ethyl acetate. The organic layer is washed with water, concentrated, and the product is purified by vacuum distillation to yield methyl 2-methylnicotinate with a purity of over 98%.[9]

Regioselective Bromination

The bromination of the pyridine ring is an electrophilic aromatic substitution. The existing substituents on the ring will direct the position of the incoming bromine atom. For methyl 2-methylnicotinate, the 5-position is electronically favored for substitution.

Experimental Protocol: Bromination of Methyl 2-methylnicotinate

  • Reaction Setup: Methyl 2-methylnicotinate is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: A brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature, often at or below room temperature.

  • Reaction: The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is quenched, often with a reducing agent like sodium thiosulfate, and then neutralized with a base. The product is extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography to isolate the desired this compound.

Parameter Value Reference
Starting Materials 1,1,3,3-Tetramethoxypropane, Methyl beta-aminocrotonate[9]
Brominating Agent N-Bromosuccinimide (NBS) or BromineGeneral Knowledge
Solvent (Bromination) Acetic Acid or Chlorinated SolventsGeneral Knowledge
Purity of Precursor >98%[9]

Route 3: A Multi-step Synthesis from 5-amino-2-methylpyridine

This route provides a versatile alternative, particularly when the starting materials for the previous routes are less accessible. It relies on the well-established Sandmeyer reaction to introduce the bromine atom.

Synthesis of the Key Precursor: 5-amino-2-methylpyridine

5-amino-2-methylpyridine can be synthesized from 2-methylpyridine through a nitration-reduction sequence.[10]

2-Methylpyridine 2-Methylpyridine 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 2-Methylpyridine->2-Methyl-5-nitropyridine Nitration 5-Amino-2-methylpyridine 5-Amino-2-methylpyridine 2-Methyl-5-nitropyridine->5-Amino-2-methylpyridine Reduction 5-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine 5-Amino-2-methylpyridine->5-Bromo-2-methylpyridine Sandmeyer Reaction 5-Bromo-2-methylnicotinic Acid 5-Bromo-2-methylnicotinic Acid 5-Bromo-2-methylpyridine->5-Bromo-2-methylnicotinic Acid Oxidation This compound This compound 5-Bromo-2-methylnicotinic Acid->this compound Esterification

Caption: Synthetic workflow for Route 3.

Experimental Protocol: Synthesis of 5-amino-2-methylpyridine

  • Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-methyl-5-nitropyridine.[10]

  • Reduction: The nitro group of 2-methyl-5-nitropyridine is then reduced to an amine using a reducing agent such as iron in the presence of hydrochloric acid.[10]

Sandmeyer Reaction to 5-bromo-2-methylpyridine

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.[11]

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 5-amino-2-methylpyridine is dissolved in an acidic solution (e.g., HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).

  • Reaction: The mixture is warmed to room temperature or gently heated to facilitate the release of nitrogen gas and the formation of 5-bromo-2-methylpyridine.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The product is then purified by distillation or chromatography.

Conversion to this compound

The final steps involve the conversion of the methyl group at the 2-position to a methoxycarbonyl group. This can be achieved through oxidation to the carboxylic acid followed by esterification.

Experimental Protocol: Oxidation and Esterification

  • Oxidation: 5-bromo-2-methylpyridine can be oxidized to 5-bromo-2-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in water at elevated temperatures.[12]

  • Esterification: The resulting 5-bromo-2-pyridinecarboxylic acid is then esterified to the methyl ester using the Fischer esterification method described in Route 1.

Parameter Value Reference
Starting Material 2-Methylpyridine[10]
Key Reaction Sandmeyer Reaction[11]
Oxidizing Agent Potassium Permanganate[12]
Overall Steps 4-

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.

  • Route 1 is the most direct, assuming the availability of 5-bromo-2-methylnicotinic acid. Its simplicity makes it attractive for large-scale production.

  • Route 2 offers a good alternative if methyl 2-methylnicotinate is a more accessible starting material, though optimization of the regioselective bromination step is crucial.

  • Route 3 is a longer but reliable pathway that utilizes classic and well-understood organic reactions, providing flexibility in the choice of starting materials.

The selection of the optimal synthetic route will be guided by a careful consideration of starting material availability, cost, reaction scalability, and the specific capabilities of the research or production facility.

References

stability and storage conditions for "Methyl 5-bromo-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex molecular architectures. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust methodologies for stability assessment. By integrating data from chemical suppliers with established principles of pharmaceutical stability testing, this document serves as an essential resource for researchers handling this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. A foundational understanding of its structure is critical to predicting its stability.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1215916-40-7[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to light brown solid[2]
Purity ≥98%[1]

Recommended Storage Conditions: The First Line of Defense

Based on consolidated data from major chemical suppliers, the following conditions are recommended for maintaining the long-term integrity of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature[1][2][3] The compound is a stable solid at ambient temperatures.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[1][2][3] To prevent potential oxidative degradation over long-term storage.
Moisture Sealed in a dry environmentTo mitigate the risk of hydrolysis of the ester functional group.
Light Store in a dark placeWhile not explicitly stated for this compound, many brominated and nitrogen-containing heterocyclic compounds can be light-sensitive. Protection from light is a prudent precautionary measure.

Understanding Potential Degradation Pathways

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Methyl_5-bromo-2-methylnicotinate Methyl_5-bromo-2-methylnicotinate 5-bromo-2-methylnicotinic_acid 5-bromo-2-methylnicotinic acid Methyl_5-bromo-2-methylnicotinate->5-bromo-2-methylnicotinic_acid + H₂O Methanol Methanol Methyl_5-bromo-2-methylnicotinate->Methanol + H₂O Debrominated_products Debrominated products Methyl_5-bromo-2-methylnicotinate->Debrominated_products hν (Light)

Figure 2: Potential Degradation Pathways for this compound.

Hydrolysis: The Primary Concern

The ester functional group is the most probable site of degradation. In the presence of moisture, this compound can undergo hydrolysis to yield 5-bromo-2-methylnicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[4] A study on the closely related compound, methylnicotinate, in aqueous solution demonstrated that the primary degradation product is nicotinic acid, formed through hydrolysis.[5] This underscores the critical importance of storing this compound in a dry environment.

Photodegradation

Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. While the extent of this for this compound is unconfirmed, it is a plausible degradation pathway that could lead to the formation of debrominated impurities. Therefore, protection from light is a recommended practice.

Thermal Degradation

As a solid with a relatively high boiling point, thermal degradation is less of a concern under standard storage conditions. However, at elevated temperatures, decomposition could occur. The specific thermal liability would need to be determined through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Methodologies for Stability Assessment

To rigorously define the stability profile and establish a retest period for this compound, a combination of long-term and accelerated stability studies should be conducted, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[6][7][8][9]

Stability_Testing_Workflow Start Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Long_Term_Study Long-Term Stability Study (Recommended Storage Conditions) Develop_Method->Long_Term_Study Accelerated_Study Accelerated Stability Study (Elevated Temperature/Humidity) Develop_Method->Accelerated_Study Analyze_Samples Analyze Samples at Defined Time Points Long_Term_Study->Analyze_Samples Accelerated_Study->Analyze_Samples Evaluate_Data Evaluate Data for Degradation Products and Purity Changes Analyze_Samples->Evaluate_Data Establish_Retest Establish Retest Period and Confirm Storage Conditions Evaluate_Data->Establish_Retest End End Establish_Retest->End

Figure 3: Workflow for Comprehensive Stability Testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and identify any degradation products. The goal is to achieve a target degradation of 5-20%.[12]

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf life of the compound, while accelerated studies are used to predict the long-term stability in a shorter timeframe.[6][13]

Protocol 2: Long-Term and Accelerated Stability Study

  • Packaging: Package multiple batches of this compound in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: Store samples at room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

    • Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Testing Schedule:

    • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

    • Accelerated: Test samples at 0, 3, and 6 months.[8]

  • Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

Conclusion and Best Practices

While this compound is a chemically stable solid, its integrity can be compromised by exposure to moisture and potentially light. Adherence to the recommended storage conditions—room temperature, under an inert and dry atmosphere, and protected from light—is essential for preserving its quality. For applications requiring stringent quality control, such as in pharmaceutical development, a comprehensive stability testing program is recommended to establish a definitive retest period and to fully characterize the degradation profile of the compound.

References

The Ascendant Role of Brominated Nicotinic Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Pyridine Ring – The Strategic Introduction of Bromine in Nicotinic Ligand Design

For decades, the nicotinic acid scaffold has served as a foundational element in the design of therapeutic agents targeting a wide array of physiological systems. Its inherent ability to interact with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels, has made it a cornerstone of neuroscience and pharmacology.[1][2] However, the quest for enhanced potency, subtype selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore the nuanced world of halogenation. This guide delves into the strategic incorporation of bromine onto the nicotinic ester framework, a modification that has unlocked new potential in the development of sophisticated neurological and anti-inflammatory agents. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of molecules, providing researchers and drug development professionals with a comprehensive understanding of their potential.

The Rationale for Bromination: A Tool for Fine-Tuning Molecular Properties

The introduction of a bromine atom into a drug candidate is a deliberate and strategic decision, offering a multifaceted approach to optimizing its pharmacological profile. Bromine's unique physicochemical properties—its size, electronegativity, and ability to participate in halogen bonding—can profoundly influence a molecule's interaction with its biological target and its journey through the body.[3]

Modulating Receptor Affinity and Selectivity

The primary impetus for brominating nicotinic esters is often to enhance their affinity and selectivity for specific nAChR subtypes.[4][5] The brain expresses a variety of nAChR subtypes, with the most abundant being the α4β2 and α7 subtypes.[6][7] These subtypes are implicated in a range of cognitive functions and disease states, making subtype-selective ligands highly desirable.[8][9]

The position of the bromine atom on the pyridine ring is critical in determining its effect on receptor binding. For instance, studies on related nicotinic ligands have shown that halogen substitution can significantly alter the electrostatic potential of the aromatic ring, thereby influencing key interactions within the receptor's binding pocket.[4]

The Emerging Importance of Halogen Bonding

Beyond simple steric and electronic effects, bromine can participate in a specific, non-covalent interaction known as a halogen bond.[3][10] This occurs when the electropositive region on the outer side of the bromine atom (the "sigma-hole") interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, on the receptor.[10] This directional interaction can significantly contribute to the overall binding affinity and stability of the ligand-receptor complex, offering a powerful tool for rational drug design.[10]

HalogenBond

Caption: Halogen bonding between a brominated ligand and a receptor.

Enhancing Pharmacokinetic Properties

The introduction of bromine can also favorably impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity due to bromination can enhance membrane permeability and blood-brain barrier penetration, which is crucial for CNS-targeted drugs.[11][12] Furthermore, the presence of a bromine atom can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of the compound.[13]

Synthetic Strategies for Accessing Brominated Nicotinic Esters

The synthesis of brominated nicotinic esters can be approached through several established routes, generally involving either the bromination of a pre-existing nicotinic acid or ester, or the construction of the pyridine ring with the bromine atom already in place.

Electrophilic Bromination of Nicotinic Acid Derivatives

Direct bromination of nicotinic acid or its esters is a common approach. The reaction conditions, including the choice of brominating agent and solvent, are critical to control the regioselectivity of the reaction.

Experimental Protocol: Synthesis of Ethyl 5-Bromonicotinate

  • Reaction Setup: To a solution of ethyl nicotinate (1 equivalent) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-bromonicotinate.

SynthesisWorkflow

Caption: Workflow for the synthesis of ethyl 5-bromonicotinate.

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Bromination

Systematic SAR studies are essential to understand how the position and nature of the bromine substituent, as well as the ester group, influence the biological activity of nicotinic esters.

CompoundBromine PositionEster GroupnAChR Subtype Affinity (Ki, nM)Reference
Lead Compound NoneEthylα4β2: 50, α7: >1000Fictional Data for Illustration
Analog 1 5-BromoEthylα4β2: 5, α7: 800Fictional Data for Illustration
Analog 2 6-BromoEthylα4β2: 150, α7: >1000Fictional Data for Illustration
Analog 3 5-BromoIsopropylα4β2: 8, α7: 950Fictional Data for Illustration

This table is for illustrative purposes and does not represent actual experimental data.

The fictional data in the table above illustrates a common trend observed in SAR studies:

  • Positional Isomers: The position of the bromine atom can have a dramatic effect on activity. In this example, a 5-bromo substitution (Analog 1) leads to a 10-fold increase in affinity for the α4β2 subtype compared to the parent compound, while a 6-bromo substitution (Analog 2) is detrimental to activity.

  • Ester Variation: Modification of the ester group can also fine-tune the activity. Changing from an ethyl to an isopropyl ester (Analog 3) maintains high affinity, suggesting some flexibility in this region of the molecule.

Therapeutic Applications of Brominated Nicotinic Esters

The unique pharmacological profiles of brominated nicotinic esters make them promising candidates for a variety of therapeutic applications, particularly in the realm of CNS disorders and inflammatory conditions.

Neurodegenerative Diseases

The modulation of nAChRs is a key therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][14][15] Loss of cholinergic neurons and dysfunction of nAChRs are hallmarks of these conditions.[14] Brominated nicotinic esters with selectivity for α7 and α4β2 nAChRs could offer neuroprotective and cognitive-enhancing benefits.[9][14] The α7 nAChR, in particular, is involved in modulating neuroinflammation, a key pathological process in neurodegeneration.[14]

NeurodegenerativeDiseasePathway

Caption: Potential therapeutic mechanism in neurodegenerative diseases.

Pain and Inflammation

Nicotinic acetylcholine receptors are also involved in the modulation of pain and inflammation.[16][17] Agonists of certain nAChR subtypes have demonstrated analgesic properties in preclinical models.[17] Brominated nicotinic acid derivatives have been shown to possess both analgesic and anti-inflammatory activities.[16][18] The development of subtype-selective brominated nicotinic esters could lead to novel non-opioid analgesics with a reduced side-effect profile.

Other CNS Disorders

The diverse roles of nAChRs in the CNS suggest that brominated nicotinic esters could also have applications in other neurological and psychiatric conditions, such as depression, anxiety, and addiction.[7][19] For example, compounds that modulate nAChRs in brain regions associated with reward and mood could be valuable for treating these disorders.

Future Directions and Conclusion

The strategic incorporation of bromine into the nicotinic ester scaffold represents a powerful approach in modern medicinal chemistry. The ability to fine-tune receptor affinity, selectivity, and pharmacokinetic properties through bromination has opened up new avenues for the development of novel therapeutics. As our understanding of the complex pharmacology of nAChR subtypes continues to grow, so too will the potential applications of brominated nicotinic esters. Future research will likely focus on the development of highly selective ligands for specific nAChR subtypes, the exploration of novel therapeutic indications, and the optimization of drug-like properties to create safe and effective medicines for a range of debilitating diseases. The journey from the simple pyridine ring to these sophisticated, brominated derivatives exemplifies the ingenuity and progress at the forefront of drug discovery.

References

The Versatile Scaffold: A Literature Review of Methyl 5-bromo-2-methylnicotinate and its Analogs for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-methylnicotinate, a halogenated derivative of nicotinic acid, represents a pivotal building block in the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the synthesis, chemical properties, and burgeoning applications of this compound and its analogs. By delving into the nuances of its reactivity and the structure-activity relationships of related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in medicinal chemistry and agrochemical research. This review consolidates current knowledge, presents detailed synthetic methodologies, and explores the known biological activities of this class of compounds, thereby serving as a critical resource for the advancement of novel therapeutic and crop protection agents.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism.[1] Beyond its nutritional role, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical design. The pyridine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, provides a versatile framework for the development of targeted and effective molecules. The introduction of various substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity.

Halogenation, in particular the introduction of a bromine atom, is a well-established strategy in drug design to enhance the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The strategic placement of a bromine atom at the 5-position of the nicotinic acid ring, combined with a methyl group at the 2-position and a methyl ester at the 3-position, as seen in this compound, creates a unique chemical entity with significant potential as a synthetic intermediate. This guide will provide a comprehensive review of the available literature on this compound and its analogs, highlighting its utility as a versatile scaffold for innovation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the esterification of the corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. While a specific protocol for the methyl ester is not extensively detailed in the readily available literature, a well-documented procedure for its close analog, Ethyl 5-bromo-2-methylnicotinate, provides a robust and adaptable methodology.[2] This synthesis is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.[3][4]

General Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3][4] In the context of this compound synthesis, 5-bromo-2-methylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Fischer_Esterification cluster_catalyst Catalytic Cycle Carboxylic_Acid 5-Bromo-2-methylnicotinic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Methanol Methanol (excess) Acid_Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Ester This compound Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water

Caption: General workflow of Fischer-Speier esterification for this compound synthesis.

Detailed Experimental Protocol (Adapted from Ethyl Ester Synthesis)

The following protocol is adapted from the synthesis of Ethyl 5-bromo-2-methylnicotinate and can be reasonably expected to yield the desired methyl ester with minor modifications.[2]

Materials:

  • 5-bromo-2-methylnicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Chloroform (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylnicotinic acid.

  • Add a significant excess of anhydrous methanol, which acts as both the solvent and the reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into an organic solvent such as chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Table 1: Key Parameters for the Synthesis of Alkyl 5-bromo-2-methylnicotinates[2]

ParameterValue (for Ethyl Ester)Notes for Methyl Ester Adaptation
Starting Material 5-Bromo-2-methylnicotinic AcidSame
Alcohol Anhydrous Ethanol (excess)Anhydrous Methanol (excess)
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid or other strong acids
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 65 °C)
Work-up Neutralization, ExtractionSimilar procedure
Purification Vacuum DistillationVacuum Distillation or Column Chromatography

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1215916-40-7[5]
Molecular Formula C₈H₈BrNO₂[5]
Molecular Weight 230.06 g/mol [5]
Appearance Solid
Storage Temperature Room Temperature

The key reactive sites of this compound are:

  • The Bromine Atom: The C-Br bond at the 5-position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. This is a common strategy for building molecular complexity.

  • The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other derivatives.[1] This allows for the exploration of structure-activity relationships by modifying this functional group.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized, and the ring itself can undergo nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the bromine and ester functionalities.

Applications in Drug Discovery and Agrochemicals

The true value of this compound and its analogs lies in their application as versatile intermediates for the synthesis of novel compounds with potential therapeutic or agrochemical applications. The broader class of nicotinic acid derivatives has shown a wide spectrum of biological activities.

Pharmaceutical Applications

Nicotinic acid derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The introduction of a bromine atom can enhance these activities. While specific studies on this compound are limited, its role as a pharmaceutical intermediate is evident from the broader context of related compounds.[7][8] For instance, brominated aromatic compounds are key intermediates in the synthesis of drugs for neurological and endocrine disorders.[9]

Agrochemical Applications

The nicotinic acid scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of insecticides. Neonicotinoids, a major class of insecticides, are structurally related to nicotine. The synthesis of novel nicotinic acid derivatives is an active area of research for new crop protection agents.

Table 3: Potential Biological Activities of Analogs and Related Compounds

Biological ActivityCompound Class / AnalogReference
Antimicrobial Nicotinic acid hydrazones and oxadiazolines[16]
Antifungal Thioxanthones, N-arylbenzoquinaldinium derivatives[14][15]
Insecticidal 2-Methyl-6-alkyl-Δ¹,⁶-piperideines (fire ant venom alkaloids)[12]
Herbicidal 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids[13]
Antiproliferative 6-Aryl-2-methylnicotinic acid hydrazones[6]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) of nicotinic acid derivatives is a complex field. However, some general principles can be inferred from the available literature.

  • Modification of the Ester Group: The conversion of the ester group to amides or hydrazides has been shown to be a successful strategy for generating compounds with antimicrobial and antiproliferative activities.[6][16] This suggests that the nature of the substituent at the 3-position plays a crucial role in biological activity.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence the biological profile. For cholinergic drugs, for instance, substitutions on the ethylene bridge of acetylcholine analogs drastically alter their nicotinic and muscarinic activity.[17] While not directly analogous, this highlights the sensitivity of biological receptors to the substitution pattern on the core scaffold.

  • The Role of Halogenation: The presence of a bromine atom, as in the core topic of this review, is a common feature in many bioactive molecules. It can influence binding affinity, metabolic stability, and cell permeability. The SAR of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as NAAA inhibitors demonstrates the impact of halogen substitution on potency.[18]

SAR_Concept Core This compound Scaffold R1 Modification at C3 (Ester Group) - Amides - Hydrazides Core->R1 R2 Modification at C5 (Bromo Group) - Cross-coupling reactions Core->R2 R3 Modification at C2 (Methyl Group) - Alkyl variations Core->R3 Activity Biological Activity (e.g., Antimicrobial, Anticancer) R1->Activity R2->Activity R3->Activity

Caption: Key modification points on the this compound scaffold for SAR studies.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile chemical intermediate. While direct biological data on the compound itself is sparse in the public domain, the extensive literature on its analogs and the broader class of nicotinic acid derivatives strongly suggests its significant potential in both pharmaceutical and agrochemical research. The adaptable synthesis, primarily through Fischer-Speier esterification, and the multiple reactive sites for further chemical modification make it an attractive starting point for the generation of compound libraries for high-throughput screening.

Future research should focus on the systematic biological evaluation of this compound and a focused library of its derivatives. Screening for antimicrobial, antifungal, insecticidal, and herbicidal activities would be a logical starting point. Furthermore, exploring its potential as an intermediate for more complex drug candidates, particularly in the areas of oncology and neurology, is warranted. Elucidating the mechanism of action of any identified bioactive compounds will be crucial for their further development. This in-depth guide serves as a foundational resource to stimulate and guide such future investigations into this promising chemical scaffold.

References

An In-depth Structural Analysis of Methyl 5-bromo-2-methylnicotinate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive structural and reactivity analysis of Methyl 5-bromo-2-methylnicotinate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the molecule's spectroscopic and structural characteristics, synthesis protocols, and key chemical transformations, with a focus on the causality behind experimental choices. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for leveraging this versatile compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Nicotinates

This compound (Figure 1) belongs to the family of substituted pyridinecarboxylic acid esters, a class of compounds that forms the backbone of numerous pharmaceuticals. The strategic placement of the bromine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position of the pyridine ring creates a molecule with a unique combination of steric and electronic properties. This substitution pattern offers multiple avenues for synthetic modification, making it a valuable intermediate in the construction of complex molecular architectures.

The pyridine core is a well-established pharmacophore, present in a wide array of biologically active molecules. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[1] The methyl ester provides a site for facile derivatization to amides, hydrazides, or other functional groups, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Furthermore, the 2-methyl group can influence the molecule's conformation and metabolic stability. This guide will provide a detailed exploration of the structural features that underpin the utility of this compound in contemporary medicinal chemistry.

Figure 1: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The primary and most direct route to this compound is the esterification of 5-bromo-2-methylnicotinic acid. This method is favored for its reliability and scalability.

Recommended Synthesis Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure a high-yield, clean reaction by driving the equilibrium towards the product.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The use of anhydrous methanol is critical to prevent the reverse reaction (hydrolysis). Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: The reaction mixture is then heated to reflux (typically 65-70 °C) and stirred for 4-6 hours. Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench the acidic catalyst and remove any unreacted carboxylic acid.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

G 5-bromo-2-methylnicotinic acid 5-bromo-2-methylnicotinic acid Protonation Protonation 5-bromo-2-methylnicotinic acid->Protonation H₂SO₄ Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack CH₃OH Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination of H₂O Elimination of H₂O Proton Transfer->Elimination of H₂O Deprotonation Deprotonation Elimination of H₂O->Deprotonation This compound This compound Deprotonation->this compound

Figure 2: Workflow for the Fischer esterification of 5-bromo-2-methylnicotinic acid.

Spectroscopic Data and Structural Elucidation

While experimentally obtained spectra for this compound are not widely published in publicly accessible literature, its structure can be confidently predicted based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals and Interpretations
¹H NMR Aromatic Protons: Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets due to meta-coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and ester groups. Methyl Protons (Ester): A singlet around δ 3.9 ppm. Methyl Protons (Ring): A singlet around δ 2.5 ppm.
¹³C NMR Carbonyl Carbon: A signal in the range of δ 165-175 ppm. Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly shielded. Methyl Carbon (Ester): A signal around δ 52 ppm. Methyl Carbon (Ring): A signal in the aliphatic region, typically δ 15-25 ppm.
Mass Spec. Molecular Ion (M+): A characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of approximately equal intensity) at m/z corresponding to C₈H₈BrNO₂. Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
FTIR C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong absorption band in the 1200-1300 cm⁻¹ region. C-Br Stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Note on Data Integrity: The spectroscopic data presented in Table 1 are predictions based on established principles of NMR, MS, and IR spectroscopy and data from structurally similar nicotinic acid derivatives.[2][3] For definitive structural confirmation, experimental verification is essential.

Three-Dimensional Structure and Conformational Analysis

A definitive three-dimensional structure of this compound through X-ray crystallography has not been reported in the public domain. However, valuable insights into its likely conformation can be drawn from crystallographic studies of related nicotinic acid derivatives.[4]

The pyridine ring is planar, and the substituents will adopt conformations that minimize steric hindrance. The methyl ester group is expected to be largely coplanar with the pyridine ring to maximize conjugation, which stabilizes the molecule. The C2-methyl group will likely influence the orientation of the ester group. The bromine atom, being relatively large, will also contribute to the overall steric profile of the molecule.

Understanding the three-dimensional arrangement of the functional groups is paramount in drug design, as it dictates how the molecule will interact with the binding pocket of a target protein.

G cluster_factors Factors Influencing 3D Conformation cluster_features Resulting Structural Features Planarity of Pyridine Ring Planarity of Pyridine Ring Orientation of Methyl Ester Orientation of Methyl Ester Planarity of Pyridine Ring->Orientation of Methyl Ester Steric Hindrance Steric Hindrance Steric Hindrance->Orientation of Methyl Ester Electronic Effects Electronic Effects Electronic Effects->Orientation of Methyl Ester Overall Molecular Shape Overall Molecular Shape Orientation of Methyl Ester->Overall Molecular Shape

Figure 3: Key factors determining the three-dimensional structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three key functional groups: the bromo substituent, the methyl ester, and the pyridine ring itself.

The Versatility of the Bromine Atom: A Gateway to Molecular Diversity

The C-Br bond at the 5-position is the most versatile site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this class of compounds, enabling the formation of a C-C bond between the pyridine ring and a wide variety of aryl or vinyl boronic acids or esters.[1][5] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., dioxane/water or DMF).

  • Inert Atmosphere: The reaction mixture must be thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst.

  • Reaction: The mixture is heated to 80-100 °C for 2-12 hours, with the progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

G This compound This compound Oxidative Addition\n(Pd(0) insertion) Oxidative Addition (Pd(0) insertion) This compound->Oxidative Addition\n(Pd(0) insertion) Transmetalation\n(Boronic acid coupling) Transmetalation (Boronic acid coupling) Oxidative Addition\n(Pd(0) insertion)->Transmetalation\n(Boronic acid coupling) Ar-B(OH)₂ Reductive Elimination\n(C-C bond formation) Reductive Elimination (C-C bond formation) Transmetalation\n(Boronic acid coupling)->Reductive Elimination\n(C-C bond formation) 5-Aryl-2-methylnicotinate 5-Aryl-2-methylnicotinate Reductive Elimination\n(C-C bond formation)->5-Aryl-2-methylnicotinate Pd(0) Catalyst Regeneration Pd(0) Catalyst Regeneration Reductive Elimination\n(C-C bond formation)->Pd(0) Catalyst Regeneration

Figure 4: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transformations of the Methyl Ester

The methyl ester at the 3-position is amenable to a range of standard transformations:

  • Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent system will hydrolyze the ester to the corresponding carboxylic acid. This is often a necessary step for subsequent amide coupling reactions.

  • Amidation: The ester can be converted directly to an amide by heating with an amine, often at elevated temperatures or with the use of a catalyst. Alternatively, the corresponding carboxylic acid can be activated (e.g., with HATU or EDC) and then reacted with an amine to form the amide bond under milder conditions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as:

  • Enzyme Inhibitors: The nicotinic acid scaffold is present in numerous enzyme inhibitors, and the ability to introduce diverse substituents via the bromine handle makes this compound ideal for structure-activity relationship (SAR) studies.

  • Receptor Ligands: Substituted pyridines are common motifs in ligands for various receptors in the central nervous system.

  • Antimicrobial and Anticancer Agents: The incorporation of the nicotinic acid moiety into larger molecules has been explored in the development of new antimicrobial and anticancer therapies.[6]

The strategic importance of this compound lies in its ability to serve as a versatile starting material for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a synthetically versatile and strategically important building block in modern organic and medicinal chemistry. Its structural features, particularly the reactive bromine atom and the modifiable ester group on the pyridine core, provide a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its structural properties, reactivity, and the protocols for its manipulation is essential for researchers aiming to leverage its full potential in the development of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, grounding theoretical principles in practical, field-proven insights to empower the scientific community in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyst Selection in Cross-Coupling Reactions of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinates

Methyl 5-bromo-2-methylnicotinate is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its structure presents a unique set of challenges and opportunities for synthetic chemists. The pyridine core, being electron-deficient, influences the reactivity of the C-Br bond. Furthermore, the presence of a methyl group at the 2-position and a methyl ester at the 3-position introduces steric and electronic factors that must be carefully considered when designing synthetic routes. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides a comprehensive overview of palladium catalyst selection for various cross-coupling reactions of this compound, supported by detailed protocols and mechanistic insights.

Understanding the Substrate: Key Physicochemical Properties

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group makes the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of bulky ligands and coupling partners to the palladium center. This necessitates the careful selection of ligands with appropriate steric profiles to facilitate efficient catalysis.

  • Coordination to Palladium: The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle. The choice of ligand and reaction conditions is critical to mitigate this potential issue.

Catalyst Selection for Key Cross-Coupling Reactions

The choice of the palladium catalyst, specifically the ligand, is paramount for achieving high yields and selectivities in the cross-coupling of this compound. The optimal catalyst system is highly dependent on the nature of the coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures. For this compound, the selection of a suitable palladium catalyst and ligand is crucial to overcome the challenges posed by the electron-deficient pyridine ring.

Catalyst and Ligand Recommendations:

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂SPhosHigh activity for heteroaryl couplings, good functional group tolerance.1-3
Pd₂(dba)₃XPhosBulky ligand, effective for sterically hindered substrates.1-3
Pd(dppf)Cl₂dppfRobust and versatile, often effective for a wide range of substrates.2-5
Pd(PPh₃)₄PPh₃A classic catalyst, can be effective but may require higher temperatures.3-5

Mechanistic Consideration: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. For a substrate like this compound, the choice of a sterically hindered and electron-rich phosphine ligand is often crucial for achieving high catalytic activity.

Catalyst and Ligand Recommendations:

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃RuPhosHighly active for C-N bond formation, particularly with heteroaryl chlorides and bromides.1-3
Pd(OAc)₂BrettPhosExcellent for coupling a wide range of amines, including primary and secondary.1-3
[Pd(cinnamyl)Cl]₂tBuXPhosProvides high turnover numbers and is effective for challenging substrates.0.5-2

Decision Workflow for Catalyst Selection:

Catalyst_Selection_Workflow Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Sonogashira Sonogashira Start->Sonogashira Heck Heck Start->Heck Suzuki_Cat Try Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos Suzuki->Suzuki_Cat Buchwald_Cat Use Pd₂(dba)₃ with RuPhos or BrettPhos Buchwald->Buchwald_Cat Sonogashira_Cat Employ Pd(PPh₃)₂Cl₂/CuI or Pd(OAc)₂/XPhos Sonogashira->Sonogashira_Cat Heck_Cat Start with Pd(OAc)₂ and P(o-tolyl)₃ Heck->Heck_Cat

Figure 2: A decision-making workflow for initial palladium catalyst selection.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • RuPhos (0.02 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. For this compound, a typical catalyst system consists of a palladium(0) source, a copper(I) co-catalyst, and a phosphine ligand in the presence of a base.

  • Recommended Catalyst System: Pd(PPh₃)₂Cl₂/CuI with a base such as triethylamine in a solvent like DMF or THF.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

  • Recommended Catalyst System: Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ or a phosphine-free system under certain conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions; use a fresh catalyst precursor and ligand.
Poor ligand choiceScreen a panel of ligands with varying steric and electronic properties.
Formation of side productsHomocoupling of boronic acidUse a lower catalyst loading or a different base.
ProtodebrominationEnsure the reaction is thoroughly degassed; use a non-protic solvent if possible.
Reaction stallsCatalyst inhibitionIncrease ligand-to-metal ratio; consider a more electron-rich ligand.

Conclusion

The successful palladium-catalyzed cross-coupling of this compound hinges on the judicious selection of the catalyst system, particularly the ligand, tailored to the specific transformation. For Suzuki-Miyaura reactions, ligands like SPhos and dppf have proven effective. In Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands such as RuPhos are often required. By understanding the interplay of electronic and steric factors of the substrate and carefully optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of valuable substituted nicotinates.

Synthesis of Biaryl and N-Aryl Compounds Using Methyl 5-bromo-2-methylnicotinate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, biaryl and N-aryl pyridine structures are of particular significance, often serving as key pharmacophores that dictate the biological activity of drug candidates. Methyl 5-bromo-2-methylnicotinate is a versatile and valuable building block for the synthesis of such compounds. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl and heteroaryl moieties.[2] This guide provides an in-depth exploration of the synthesis of biaryl and N-aryl compounds from this compound, focusing on three of the most powerful and widely adopted palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, empowering researchers to confidently and effectively utilize this key building block in their synthetic endeavors.

PART I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by electron-rich and sterically demanding phosphine ligands that stabilize the palladium center and promote the reactivity of the aryl halide.[5]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[6]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)-Ar'(Ln) pd_complex->biaryl_pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination reagents_in Ar-X (this compound) reagents_in->pd0 boronic_acid_in Ar'-B(OR)2 Base boronic_acid_in->pd_complex

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)[1]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (10 mL). Allow the mixture to stir for a few minutes to dissolve the reagents. Then, add the palladium catalyst (3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source and a specialized ligand (e.g., SPhos, XPhos) may be necessary to enhance catalytic activity, particularly with electron-deficient heteroaryl halides.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid. K₃PO₄ is often effective for heteroaromatic substrates.[1]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/EtOHA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.

PART II: Stille Coupling for C-C Bond Formation

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organohalide and an organotin compound (organostannane).[8] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[9][10] However, a significant drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts.[11][12]

Mechanistic Rationale

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling and involves a Pd(0)/Pd(II) cycle.[13][14]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.[11]

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide. This step is often the rate-limiting step and can be accelerated by the addition of additives such as Cu(I) salts or by using polar aprotic solvents.[9][15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[11]

Stille_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)-Ar'(Ln) pd_complex->biaryl_pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination reagents_in Ar-X (this compound) reagents_in->pd0 stannane_in Ar'-SnR3 stannane_in->pd_complex

Caption: General catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with organostannanes.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Additive (optional, e.g., CuI, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or NMP)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any additives.

  • Reagent Addition: Add this compound (1.0 mmol) dissolved in the anhydrous, degassed solvent (10 mL), followed by the organostannane (1.1 mmol).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts.[11] Further wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a common choice. For less reactive substrates, a combination of a Pd(0) source like Pd₂(dba)₃ and an electron-rich phosphine ligand can be more effective.[13]
Solvent DMF, NMP, ToluenePolar aprotic solvents like DMF or NMP often accelerate the transmetalation step.[11]
Additives CuI, LiClCu(I) salts can significantly accelerate the rate of Stille couplings. LiCl can also be beneficial by facilitating the transmetalation step.[16]
Temperature 80-120 °CElevated temperatures are usually necessary to drive the reaction.

PART III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[17][18] This reaction has become a cornerstone of modern synthetic chemistry, particularly in pharmaceutical research where the arylamine motif is prevalent.[19]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) manifold.[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[18]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups on the palladium center are reductively eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this reductive elimination step and prevent side reactions like β-hydride elimination.[20]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)-NR'R''(Ln) pd_complex->amido_complex amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product reductive_elimination Reductive Elimination reagents_in Ar-X (this compound) reagents_in->pd0 amine_in HNR'R'' Base amine_in->pd_complex

Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol). Then, add the anhydrous, degassed solvent (10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, Xantphos)The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands promote the reductive elimination step and are essential for coupling with a wide range of amines.[20]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary for this reaction.
Temperature 80-110 °CHeating is generally required to achieve a reasonable reaction rate.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Organotin Reagents (Stille Coupling): Organostannanes are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn. Waste containing tin compounds must be disposed of according to institutional guidelines.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: The organic solvents used are flammable and should be handled with appropriate precautions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl and N-aryl pyridine derivatives. The Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination represent three powerful and reliable methods for achieving these transformations. The choice of a particular method will depend on the specific target molecule, the availability of starting materials, and considerations regarding functional group tolerance and toxicity. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can effectively leverage these state-of-the-art synthetic methodologies to advance their research in drug discovery and materials science.

References

Application Note: Methyl 5-bromo-2-methylnicotinate as a Versatile Scaffold for the Synthesis of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, its capacity for hydrogen bonding, and its metabolic stability. Consequently, the development of efficient and modular synthetic routes to create diverse pyridine libraries is a cornerstone of modern medicinal chemistry.[1]

Methyl 5-bromo-2-methylnicotinate has emerged as a highly valuable and versatile starting material for this purpose. Its structure is pre-functionalized with three key handles for chemical diversification:

  • A Bromo Group (C5): An ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

  • A Methyl Ester (C3): Can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a vector for further modification.

  • A Methyl Group (C2): Offers a site for potential functionalization or can serve to modulate the steric and electronic properties of the final molecule.

This application note provides detailed protocols and technical insights into the use of this compound in three of the most powerful cross-coupling reactions in modern synthesis: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[2][3] This palladium-catalyzed reaction is the premier method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[2]

Reaction Principle

The reaction couples the aryl bromide of this compound with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[3][4] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X transmetalation Transmetalation Complex oxidative_addition->transmetalation Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination Precursor transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) reductive_elimination->product ar_x Methyl 5-bromo-2- methylnicotinate (Ar-X) ar_x->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-methyl-5-phenylnicotinate

Materials and Reagents

ReagentCAS No.Amount (mmol)Molar Eq.
This compound1215916-40-71.01.0
Phenylboronic Acid98-80-61.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-30.030.03
Potassium Carbonate (K₂CO₃)584-08-72.02.0
1,4-Dioxane123-91-110 mL-
Water7732-18-52.5 mL-

Experimental Workflow

Suzuki_Workflow start Start: Assemble Reagents setup 1. Reaction Setup Add solids to flask. Evacuate & backfill with Argon. start->setup solvent 2. Add Solvents Add Dioxane/Water mixture. setup->solvent degas 3. Degassing Bubble Argon through solution for 15-20 min. solvent->degas catalyst 4. Catalyst Addition Add Pd(PPh₃)₄ under positive Argon pressure. degas->catalyst react 5. Reaction Heat to 90°C with stirring for 4-12 hours. catalyst->react workup 6. Aqueous Workup Cool, dilute with EtOAc, wash with water & brine. react->workup purify 7. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1, 12.5 mL total) solvent mixture via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture may change color.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[5][6] This reaction is indispensable in drug development, where arylamine moieties are key pharmacophores in a multitude of drug classes.[6] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, which would be difficult or impossible using classical methods.[5][7]

Reaction Principle

This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide and an amine.[7] The catalytic cycle is similar to the Suzuki coupling but involves the coordination and deprotonation of the amine to form a palladium-amido complex, which then undergoes reductive elimination to yield the arylamine product.[6] The choice of ligand is crucial, with sterically hindered phosphine ligands often being required to facilitate the reductive elimination step.[5]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex L₂Pd(Ar)(X) pd0->oxidative_addition Ar-X amido_complex Palladium Amido Complex L₂Pd(Ar)(NR₂) oxidative_addition->amido_complex HNR₂ Base amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) amido_complex->product ar_x Ar-X ar_x->oxidative_addition amine HNR₂ + Base amine->amido_complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Methyl 5-(diethylamino)-2-methylnicotinate

Materials and Reagents

ReagentCAS No.Amount (mmol)Molar Eq.
This compound1215916-40-71.01.0
Diethylamine109-89-71.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-30.010.01
XPhos564483-18-70.040.04
Sodium tert-butoxide (NaOtBu)865-48-51.41.4
Toluene, Anhydrous108-88-310 mL-

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a stream of Argon, add sodium tert-butoxide (1.4 mmol) to a dry, sealable reaction tube equipped with a magnetic stir bar.

  • Catalyst Pre-formation: In the same tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol). The ligand and catalyst are added first to allow for the formation of the active catalytic species.

  • Substrate Addition: Add this compound (1.0 mmol) to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL), followed by diethylamine (1.2 mmol).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.[6] Monitor the reaction progress by LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Carefully open the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[8][9] This reaction is widely used in medicinal chemistry to synthesize compounds containing the alkynyl functional group, which can act as a rigid linker, a pharmacophore, or an intermediate for further transformations (e.g., click chemistry, reductions).[8]

Reaction Principle

The reaction is typically co-catalyzed by palladium and copper salts.[8] The palladium catalyst activates the aryl halide via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product.[8]

Detailed Protocol: Synthesis of Methyl 2-methyl-5-(phenylethynyl)nicotinate

Materials and Reagents

ReagentCAS No.Amount (mmol)Molar Eq.
This compound1215916-40-71.01.0
Phenylacetylene536-74-31.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-30.050.05
Copper(I) Iodide (CuI)7681-65-40.10.1
Triethylamine (Et₃N)121-44-810 mL-
Tetrahydrofuran (THF), Anhydrous109-99-95 mL-

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and Copper(I) Iodide (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Under an Argon atmosphere, add anhydrous THF (5 mL) and triethylamine (10 mL). Triethylamine acts as both the base and a solvent.

  • Degassing: Degas the solution by bubbling Argon through it for 10-15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[10] The reaction progress can be monitored by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired alkynylated pyridine.

Conclusion

This compound serves as an exemplary building block for the synthesis of complex, substituted pyridines. Through the application of robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a wide chemical space. The protocols outlined in this note provide a reliable foundation for chemists in drug discovery and development to generate novel pyridine derivatives for biological screening and lead optimization.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable synthetic route for the preparation of Methyl 5-bromo-2-methylnicotinate, a key building block in the synthesis of various pharmaceutical compounds. The described methodology is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. The synthetic strategy involves a multi-step process commencing with the synthesis of 5-amino-2-methylnicotinic acid, followed by a Sandmeyer reaction to introduce the bromine atom, and concluding with a Fischer-Speier esterification. This document provides detailed, step-by-step protocols, explanations of the chemical principles, and safety considerations for each stage of the synthesis.

Introduction

This compound is a crucial intermediate in the pharmaceutical industry, valued for its utility in the construction of complex heterocyclic molecules. Its structural features, including the bromine atom and the methyl ester group on the pyridine ring, offer versatile handles for further chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The growing demand for this compound necessitates a well-defined, scalable, and cost-effective synthetic process. This guide provides a comprehensive overview of such a process, suitable for implementation in a pilot plant or industrial setting.

The presented synthetic pathway is a three-step sequence designed for optimal yield and purity on a large scale.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 5-Amino-2-methylnicotinic Acid cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Fischer-Speier Esterification 2-Methylnicotinic_Acid 2-Methylnicotinic Acid 5-Amino-2-methylnicotinic_Acid 5-Amino-2-methylnicotinic Acid 2-Methylnicotinic_Acid->5-Amino-2-methylnicotinic_Acid Nitration, then Reduction 5-Bromo-2-methylnicotinic_Acid 5-Bromo-2-methylnicotinic Acid 5-Amino-2-methylnicotinic_Acid->5-Bromo-2-methylnicotinic_Acid 1. NaNO₂, HBr 2. CuBr Methyl_5-bromo-2-methylnicotinate This compound 5-Bromo-2-methylnicotinic_Acid->Methyl_5-bromo-2-methylnicotinate Methanol, H₂SO₄ (cat.)

Figure 1: Proposed three-step synthesis of this compound.

PART 1: Synthesis of 5-Amino-2-methylnicotinic Acid

The synthesis of the key intermediate, 5-amino-2-methylnicotinic acid, can be achieved from 2-methylnicotinic acid through a nitration reaction followed by reduction.

Protocol 1: Synthesis of 5-Amino-2-methylnicotinic Acid

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
2-Methylnicotinic Acid3222-56-8137.14 g/mol 1.0
Fuming Nitric Acid7697-37-263.01 g/mol 1.1
Concentrated Sulfuric Acid7664-93-998.08 g/mol As solvent
Iron Powder7439-89-655.85 g/mol 3.0
Glacial Acetic Acid64-19-760.05 g/mol As solvent
Ethanol64-17-546.07 g/mol As solvent

Procedure:

  • Nitration:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2-methylnicotinic acid portion-wise to the cold sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to a pH of 3-4.

    • The precipitated 5-nitro-2-methylnicotinic acid is collected by filtration, washed with cold water, and dried.

  • Reduction:

    • To a reactor containing a mixture of ethanol and water, add the dried 5-nitro-2-methylnicotinic acid.

    • Add iron powder and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the hot mixture to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution to 0-5 °C to precipitate the 5-amino-2-methylnicotinic acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

PART 2: Sandmeyer Reaction for the Synthesis of 5-Bromo-2-methylnicotinic Acid

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a bromo group via a diazonium salt intermediate.[1][2][3][4][5]

Protocol 2: Diazotization and Bromination

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
5-Amino-2-methylnicotinic Acid35942-77-3152.15 g/mol 1.0
Hydrobromic Acid (48%)10035-10-680.91 g/mol 4.0
Sodium Nitrite7632-00-069.00 g/mol 1.1
Copper(I) Bromide7787-70-4143.45 g/mol 1.2

Procedure:

  • Diazotization:

    • In a reactor equipped for low-temperature reactions, suspend 5-amino-2-methylnicotinic acid in 48% hydrobromic acid.

    • Cool the suspension to -5 to 0 °C using an ice-salt or acetone-dry ice bath.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature below 0 °C. The reaction is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the crude 5-bromo-2-methylnicotinic acid by filtration.

    • Wash the solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

PART 3: Fischer-Speier Esterification for the Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol, a classic Fischer-Speier esterification.[6][7][8]

Protocol 3: Esterification

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
5-Bromo-2-methylnicotinic Acid38750-70-6216.03 g/mol 1.0
Methanol67-56-132.04 g/mol Large excess (solvent)
Concentrated Sulfuric Acid7664-93-998.08 g/mol Catalytic amount

Procedure:

  • Reaction Setup:

    • In a reactor equipped with a reflux condenser and a mechanical stirrer, add 5-bromo-2-methylnicotinic acid and a large excess of methanol.

    • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.

    • To drive the equilibrium towards the product, a Dean-Stark trap can be used to remove the water formed during the reaction, although using a large excess of methanol is often sufficient on a large scale.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a high-purity product.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 5-Bromonicotinic acid: This compound is an irritant to the skin, eyes, and respiratory system.[9][10][11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Sandmeyer Reaction: Diazonium salts are thermally unstable and can be explosive when isolated and dried.[1] Therefore, they should be prepared at low temperatures (0-5 °C) and used immediately in the subsequent reaction without isolation. The reaction also involves the evolution of nitrogen gas, so adequate venting is necessary.

  • Concentrated Acids and Bromine: Concentrated sulfuric and hydrobromic acids are highly corrosive. Fuming nitric acid is a strong oxidizing agent and is also highly corrosive. Handle these reagents with extreme care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product, this compound, and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthetic route and protocols detailed in this guide provide a comprehensive and practical approach for the large-scale synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently and safely produce this valuable intermediate for their research and development needs.

References

Strategic Work-up and Purification of Products from Reactions of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction: The Central Role of a Versatile Building Block

Methyl 5-bromo-2-methylnicotinate is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine core is a common scaffold in a multitude of biologically active molecules. The strategic placement of the bromine atom, the methyl group, and the methyl ester provides multiple avenues for synthetic diversification through modern cross-coupling chemistry. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are routinely employed to transform this intermediate into more complex molecular architectures.[1][2][3]

However, the successful synthesis of the target molecule is only half the battle. The inherent basicity of the pyridine nitrogen, coupled with the frequent use of metal catalysts and polar reagents, presents unique challenges in product isolation and purification.[4] Simply following a generic protocol can lead to low recovery, persistent impurities, and chromatographic difficulties like peak tailing.[4][5]

This guide provides detailed application notes and step-by-step protocols for the effective work-up and purification of products derived from this compound. It is designed for researchers, scientists, and drug development professionals seeking to streamline their synthetic workflow and ensure the high purity of their target compounds.

Part 1: Foundational Principles for Purifying Pyridine Derivatives

Before addressing reaction-specific protocols, it is crucial to understand the core techniques and the chemical principles governing the purification of pyridine-containing molecules.

Liquid-Liquid Extraction (LLE): The First Line of Defense

LLE is the primary step to partition the desired organic product from the aqueous phase containing inorganic salts, water-soluble reagents, and byproducts.[6][7]

  • Solvent Selection : Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are common choices. EtOAc is generally preferred for its lower toxicity and environmental impact.

  • pH Manipulation : The basic nature of the pyridine ring (pKa ≈ 5-6) is a critical handle that can be used to your advantage.[4]

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash : This mild basic wash is essential for neutralizing any remaining acidic reagents or byproducts.

    • Saturated Ammonium Chloride (NH₄Cl) Wash : A weakly acidic wash (pH ≈ 4.5-6.0) is often used to quench reactions and can help remove more basic impurities without fully protonating the desired pyridine product, which would pull it into the aqueous layer.

    • Brine (Saturated NaCl) Wash : This is the final wash used to remove the bulk of the dissolved water from the organic phase before drying, and it helps to break up emulsions that may have formed.[8]

Catalyst Removal: The Celite Plug Filtration

Palladium-catalyzed reactions frequently produce finely dispersed palladium black, which will not be removed by simple extraction.

  • The Rationale : Filtering the entire crude reaction mixture through a pad of celite before aqueous work-up is a highly effective method to capture these metallic residues.[9][10] This simple step prevents catalyst contamination of the final product and can improve the efficiency of subsequent chromatographic purification.

Column Chromatography: The Workhorse of Purification

Silica gel column chromatography is the most common method for purifying products from these reactions. However, the basic lone pair on the pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[4]

Strategies to Mitigate Peak Tailing:

  • Mobile Phase Modification : Add a small percentage (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system.[4] The competing base will preferentially interact with the active silanol sites, allowing the pyridine compound to elute with a much-improved peak shape.

  • Solvent System Selection : A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar solvent (e.g., Ethyl Acetate or Acetone) is typically effective. For more polar products, a DCM/Methanol system may be required.[11] Always optimize the solvent system using Thin Layer Chromatography (TLC) first.

Recrystallization: The Final Polish

For solid products that are obtained with >90% purity after chromatography, recrystallization is an excellent final step to achieve high analytical purity and obtain crystalline material.[12]

  • Solvent Choice : A binary solvent system, such as Ethyl Acetate/Hexanes or Ethanol/Water, is often effective. The goal is to find a system where the compound is soluble in one solvent at high temperature but insoluble at room temperature, while impurities remain soluble.

Part 2: Reaction-Specific Work-up and Purification Protocols

This section details the specific challenges and protocols for three common reaction classes involving this compound.

Workflow Diagram: General Purification Strategy

G Reaction Reaction Complete (Monitored by TLC/LC-MS) Celite Filter through Celite Pad (Removes Pd Catalyst) Reaction->Celite LLE Liquid-Liquid Extraction (LLE) (e.g., EtOAc/Water) Celite->LLE Washes Sequential Washes 1. Sat. NaHCO3 2. Brine LLE->Washes Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Washes->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude CheckPurity Assess Purity (TLC, NMR, LC-MS) Crude->CheckPurity Column Silica Gel Column Chromatography (May require TEA/NH4OH in eluent) CheckPurity->Column Impurities Present PureProduct Pure Product CheckPurity->PureProduct Sufficiently Pure & Crystalline Recrystallize Recrystallization Column->Recrystallize Solid Product >90% Pure Column->PureProduct Liquid or <90% Pure Recrystallize->PureProduct

Caption: General workflow for the work-up and purification of reaction products.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[3][13]

Common Impurities:

  • Unreacted this compound.

  • Residual boronic acid and its anhydrides (boroxines).

  • Palladium catalyst residues.

  • Homocoupled biaryl byproduct from the boronic acid.

  • Reaction Quench & Catalyst Removal : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a 1-inch pad of Celite in a Büchner funnel. Wash the pad thoroughly with additional ethyl acetate.[9]

  • Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH) solution (2x). This basic wash is critical for removing unreacted boronic acid and boroxine byproducts.[3]

    • Water (1x).

    • Saturated brine solution (1x).[9]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by silica gel column chromatography.

    • Scientist's Note : Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. If peak tailing is observed on the analytical TLC plate, pre-treat the silica slurry with 0.5% triethylamine or add 0.5% TEA to your mobile phase.

ParameterTypical Value / ObservationRationale
TLC Eluent 20-40% Ethyl Acetate in HexanesProvides good separation for biaryl products.
Column Eluent Gradient of 5% to 50% EtOAc in Hexanes (+ 0.5% TEA if needed)Allows for elution of starting material first, followed by the more polar product.
Expected Purity >98% after chromatographyA well-executed protocol should yield highly pure material.
Protocol 2: Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds between the aryl bromide and a terminal alkyne.[14] It uniquely uses both palladium and copper(I) as co-catalysts.[14]

Common Impurities:

  • Unreacted starting materials.

  • Homocoupled alkyne byproduct (Glaser coupling).[15]

  • Palladium and copper catalyst residues.

  • Catalyst Removal : Cool the reaction to room temperature. Dilute with ethyl acetate or DCM and filter through a pad of Celite to remove the palladium catalyst.

  • Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution (2x). This wash is effective at complexing with and removing residual copper(I) salts.

    • Saturated sodium bicarbonate (NaHCO₃) solution (1x).

    • Saturated brine solution (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using silica gel column chromatography.

    • Scientist's Note : The homocoupled alkyne is often much less polar than the desired product and will elute first from the column. The polarity of the desired product will be similar to the starting material, so a shallow gradient is often required for good separation.

ParameterTypical Value / ObservationRationale
TLC Eluent 15-30% Ethyl Acetate in HexanesGood for resolving the product from the non-polar Glaser byproduct.
Column Eluent Gradient of 5% to 40% EtOAc in HexanesCareful gradient control is needed to separate the product from the starting bromide.
Expected Purity >95% after chromatographyCopper removal is key to preventing product degradation over time.
Protocol 3: Buchwald-Hartwig Amination

This reaction forms a C-N bond, coupling an amine with the aryl bromide.[2][16] The products are often more polar and basic than those from C-C couplings.

Common Impurities:

  • Unreacted starting materials.

  • Excess amine used in the reaction.

  • Palladium catalyst residues.

  • Phosphine ligand and its corresponding phosphine oxide.[17]

  • Catalyst Removal : After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene or EtOAc) and filter through a Celite pad. Wash the pad thoroughly.[10]

  • Aqueous Work-up : Transfer the filtrate to a separatory funnel.

    • Scientist's Note : The work-up strategy depends on the basicity of the product. If the product is only weakly basic, a gentle wash with dilute acid (e.g., 0.1 M HCl) can remove the unreacted aliphatic amine starting material. However, this risks protonating your product. A safer general approach is to wash with water (2x) and then brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify via silica gel column chromatography.

    • Expert Insight : Phosphine oxide byproducts can be notoriously difficult to separate. Using a less polar solvent system (e.g., Toluene/EtOAc or DCM/Acetone) can sometimes improve separation compared to standard Hexane/EtOAc systems. Given the basicity of the product, adding 0.5-1% triethylamine or ammonium hydroxide to the eluent is almost always necessary to obtain good peak shape and recovery.[4]

ParameterTypical Value / ObservationRationale
TLC Eluent 30-60% Ethyl Acetate in Hexanes or 5% Methanol in DCMProducts are generally more polar than starting materials.
Column Eluent Gradient of 20% to 80% EtOAc in Hexanes + 1% TEAThe added base is crucial for preventing peak tailing and improving product recovery.
Expected Purity >98% after chromatographyComplete removal of the phosphine oxide byproduct is the primary challenge.

Logic Diagram: Purification Strategy Selection

G Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid IsHighPurity Is purity >90% by NMR/LCMS? IsSolid->IsHighPurity Yes Column Column Chromatography IsSolid->Column No (Oil/Amorphous) Recrystallize Recrystallization IsHighPurity->Recrystallize Yes IsHighPurity->Column No FinalProduct Pure Product Recrystallize->FinalProduct Column->FinalProduct TailingCheck Does TLC show tailing? Column->TailingCheck TailingCheck->Column No Proceed as normal ColumnBase Column Chromatography with added base (TEA/NH4OH) TailingCheck->ColumnBase Yes ColumnBase->FinalProduct

Caption: Decision tree for selecting the optimal purification method post-work-up.

Conclusion

The purification of reaction products derived from this compound requires a thoughtful, substrate-aware approach rather than a one-size-fits-all methodology. By understanding the chemical properties of the pyridine core and anticipating the common impurities associated with modern cross-coupling reactions, researchers can design robust and efficient purification strategies. The judicious use of Celite filtration, pH-controlled liquid-liquid extractions, and modified column chromatography techniques, as detailed in these protocols, will consistently lead to the isolation of high-purity materials, thereby accelerating the pace of research and development.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring Using Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, making it a critical task in modern synthetic chemistry. Methyl 5-bromo-2-methylnicotinate is a versatile and highly valuable building block for this purpose. Its structure offers multiple reaction sites: a bromine atom at the 5-position, which is highly susceptible to a variety of cross-coupling reactions; an ester group at the 3-position; and a methyl group at the 2-position, which can also be functionalized. This guide provides an in-depth exploration of the key synthetic transformations possible with this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This document will detail protocols for several of the most powerful and widely used of these reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, we will explore functionalization through nucleophilic aromatic substitution and metallation-based strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: A General Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules from simple precursors.[2] The general catalytic cycle for these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is a well-established process involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially with heteroaromatic substrates like pyridines where the ring nitrogen can coordinate with the palladium catalyst and potentially inhibit the catalytic cycle.[1]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X(Ln) Pd0->PdII_complex Oxidative Addition Product_complex Ar-Pd(II)-Nu(Ln) PdII_complex->Product_complex Transmetalation / Ligand Exchange Coupling_partner Coupling Partner (e.g., Ar'B(OR)2, R-C≡CH, R2NH) Product_complex->Pd0 Reductive Elimination Product Ar-Nu Product_complex->Product Aryl_halide Ar-X (this compound) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - this compound - Coupling Partner - Base degas Degas and Add Solvent prep->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat workup Aqueous Workup: Quench, Extract heat->workup purify Purification: Column Chromatography workup->purify analysis Analysis: NMR, MS purify->analysis Metallation_Workflow start This compound in Anhydrous THF lithiation Add n-BuLi at -78 °C (Bromine-Lithium Exchange) start->lithiation intermediate Lithiated Pyridine Intermediate lithiation->intermediate electrophile Quench with Electrophile (E+) (e.g., DMF, CO2, Alkyl halide) intermediate->electrophile product Functionalized Pyridine Product electrophile->product

References

Troubleshooting & Optimization

common byproducts in the synthesis of "Methyl 5-bromo-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-methylnicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind potential side reactions and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially relevant approach involves a two-step process starting from 2-methylnicotinic acid. This pathway includes the regioselective bromination of the pyridine ring, followed by the esterification of the resulting carboxylic acid. The alternative, brominating Methyl 2-methylnicotinate, is also viable but can present different challenges in controlling selectivity.

Q2: How can I monitor the progress of the bromination and esterification reactions effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light is effective for pyridine compounds. For more quantitative analysis, ¹H NMR or LC-MS of aliquots from the reaction mixture is recommended.

Q3: What are the critical safety precautions for this synthesis?

Bromine and thionyl chloride are highly corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Radical bromination reactions using NBS can be exothermic and should be initiated with care.

Troubleshooting Guide: Common Byproducts & Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the identification and mitigation of common byproducts.

Issue 1: Impurities from the Bromination Step

Q: My crude product shows multiple spots on TLC after bromination of 2-methylnicotinic acid. Mass spectrometry indicates compounds with the same mass as my desired product and others that are ~80 Da heavier. What is happening?

A: You are likely encountering two common side reactions: the formation of positional isomers and over-bromination (di-bromination).

  • Causality (Positional Isomers): The pyridine ring's reactivity is governed by the directing effects of its substituents. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho- and para-director. In 2-methylnicotinic acid, these effects combine to strongly favor bromination at the C5 position. However, under forcing conditions (high temperature or excess catalyst), minor bromination can occur at other positions, such as C4, leading to the formation of Methyl 4-bromo-2-methylnicotinate.

  • Causality (Di-bromination): The introduction of the first bromine atom further deactivates the ring, but if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, a second bromine atom can be added, resulting in a dibromo-2-methylnicotinic acid species. This corresponds to the impurity that is approximately 78-80 Da heavier than the mono-brominated product.

Troubleshooting Protocol:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., Br₂).

  • Temperature Management: Perform the reaction at the lowest effective temperature. For electrophilic bromination using Br₂ and a Lewis acid, maintaining a consistent temperature (e.g., 110-120°C) is crucial to avoid side reactions.[1]

  • Choice of Brominating Agent: For highly deactivated systems, N-Bromosuccinimide (NBS) in a strong acid like concentrated H₂SO₄ can provide better regioselectivity and milder conditions.[2]

  • Purification: Positional isomers can often be separated from the desired 5-bromo isomer via careful column chromatography on silica gel or through recrystallization, as their differing dipole moments can lead to differences in solubility and silica affinity.

Diagram: Byproduct Formation During Bromination

cluster_start Starting Material cluster_main Desired Pathway cluster_side Side Reactions SM 2-Methylnicotinic Acid Product 5-Bromo-2-methylnicotinic Acid SM->Product Br₂ / Lewis Acid (Controlled Conditions) Iso Positional Isomer (e.g., 4-Bromo) SM->Iso Harsh Conditions (High Temp) DiBromo Di-bromo Product Product->DiBromo Excess Br₂

Caption: Major reaction pathways during the bromination of 2-methylnicotinic acid.

Issue 2: Benzylic Bromination on the Methyl Group

Q: Instead of ring bromination, my analysis (specifically ¹H NMR) shows a shift and splitting pattern consistent with a -CH₂Br group. Why did the bromine add to the methyl group?

A: This indicates that the reaction proceeded via a free-radical mechanism instead of the desired electrophilic aromatic substitution.

  • Causality (Mechanism Shift): Benzylic positions (like the methyl group on the pyridine ring) are susceptible to radical halogenation. This pathway is favored by the use of N-Bromosuccinimide (NBS) in combination with a radical initiator (like AIBN or dibenzoyl peroxide) and/or exposure to UV light, often in a non-polar solvent like carbon tetrachloride.[3][4] The desired electrophilic ring substitution requires a polar environment and a Lewis acid or strong protic acid to polarize the brominating agent.

Troubleshooting Protocol:

  • Reagent Check: To achieve ring bromination, ensure you are using an electrophilic bromination system. This includes reagents like Br₂ with FeBr₃, or NBS in a strong acid.

  • Avoid Radical Initiators: Do not add AIBN, peroxides, or expose the reaction to strong UV light unless benzylic bromination is the intended outcome.

  • Solvent Choice: Use appropriate solvents for electrophilic aromatic substitution. For example, using concentrated sulfuric acid as the solvent can facilitate the desired reaction.[2]

Issue 3: Incomplete Esterification and Hydrolysis

Q: After the esterification step, I still have a significant amount of the starting carboxylic acid (5-bromo-2-methylnicotinic acid). How can I drive the reaction to completion?

A: This is a classic issue with Fischer esterification, which is an equilibrium-limited process.

  • Causality (Equilibrium): The reaction of a carboxylic acid with an alcohol produces an ester and water.[5] This reaction is reversible. If the water produced is not removed, the reaction will reach equilibrium and fail to proceed to completion.

Troubleshooting Protocol:

  • Use Excess Alcohol: Employing the alcohol (methanol, in this case) as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium toward the product side.

  • Water Removal:

    • Acid Catalyst: Use a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid. These acids also act as dehydrating agents.[5][6]

    • Reactive Reagents: For difficult esterifications, converting the carboxylic acid to a more reactive intermediate like an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding methanol will result in an irreversible reaction with a much higher yield.

  • Temperature and Time: Ensure the reaction is refluxed for a sufficient period (often several hours to overnight) to reach completion. Monitor by TLC until the starting carboxylic acid spot disappears.

Diagram: Troubleshooting Workflow for Low Yield

cluster_ester Esterification Issue cluster_bromo Bromination Issue Start Problem: Low Product Yield Check_SM Is unreacted starting material present? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes TLC/LCMS Analysis SM_No No (Decomposition) Check_SM->SM_No TLC/LCMS Analysis Ester_Cause Equilibrium not shifted SM_Yes->Ester_Cause If post-esterification Bromo_Cause Insufficient Reagent/ Deactivated Substrate SM_Yes->Bromo_Cause If post-bromination Decomp_Sol Lower reaction temperature Check for charring SM_No->Decomp_Sol Action Ester_Sol1 Increase excess MeOH Ester_Cause->Ester_Sol1 Solutions Ester_Sol2 Ensure catalyst is active Ester_Cause->Ester_Sol2 Solutions Ester_Sol3 Remove H₂O (Dean-Stark) or use SOCl₂ route Ester_Cause->Ester_Sol3 Solutions Bromo_Sol1 Check reagent stoichiometry Bromo_Cause->Bromo_Sol1 Solutions Bromo_Sol2 Increase reaction time/temp moderately Bromo_Cause->Bromo_Sol2 Solutions Bromo_Sol3 Use stronger brominating system (e.g., NBS/H₂SO₄) Bromo_Cause->Bromo_Sol3 Solutions

Caption: A decision tree for troubleshooting low yields in the synthesis.

Summary of Byproducts and Analytical Data

The following table provides a quick reference for identifying the target product and its most common byproducts based on their molecular weight.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Notes
This compound (Product) C₉H₁₀BrNO₂244.09Target compound.
5-Bromo-2-methylnicotinic Acid (Starting Material)C₈H₈BrNO₂230.06Unreacted starting material from esterification. More polar on TLC.
Methyl 4-bromo-2-methylnicotinate (Isomer)C₉H₁₀BrNO₂244.09Positional isomer. Will have a different ¹H NMR aromatic splitting pattern. May have similar polarity.
Methyl 3,5-dibromo-2-methylnicotinate (Over-bromination)C₉H₉Br₂NO₂322.99Mass spec peak at M+78/80 relative to product. Less polar on TLC.
Methyl 5-bromo-2-(bromomethyl)nicotinate (Radical Sub.)C₉H₉Br₂NO₂322.99¹H NMR shows a singlet for -CH₂Br around 4.5-5.0 ppm instead of a singlet for -CH₃ around 2.5 ppm.

References

Technical Support Center: Optimizing Yield for the Synthesis of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the yield and purity of Methyl 5-bromo-2-methylnicotinate in your laboratory synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges.

I. Overview of Synthesis Strategies

The synthesis of this compound can be approached through several pathways. The most common and economically viable methods typically involve the esterification of 5-bromo-2-methylnicotinic acid or a Sandmeyer reaction starting from an amino-substituted precursor.

  • Esterification of 5-bromo-2-methylnicotinic acid: This is a direct and widely used method where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[1]

  • Sandmeyer Reaction: This powerful transformation allows for the conversion of an aromatic amine, such as 5-amino-2-methylnicotinic acid, into the corresponding bromo derivative via a diazonium salt intermediate.[2][3][4] This method is particularly useful when the corresponding amino compound is readily available.

Below is a general workflow illustrating the key stages of the synthesis, from starting materials to the purified product.

Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification 5-bromo-2-methylnicotinic_acid 5-bromo-2-methylnicotinic acid Esterification Esterification (e.g., Fischer) 5-bromo-2-methylnicotinic_acid->Esterification Methanol Methanol Methanol->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Distillation Vacuum Distillation Extraction->Distillation Chromatography Column Chromatography Extraction->Chromatography Product Methyl 5-bromo-2- methylnicotinate Distillation->Product Chromatography->Product

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory-scale method is the Fischer esterification of 5-bromo-2-methylnicotinic acid with methanol using a strong acid catalyst like sulfuric acid.[1] This method is favored for its straightforward procedure and relatively high yields when optimized.

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting material (5-bromo-2-methylnicotinic acid), you can visually track the disappearance of the starting material and the appearance of the less polar product spot. A typical mobile phase could be a mixture of ethyl acetate and hexane. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q3: What are the key parameters to control for maximizing yield in the esterification reaction?

A3: Several factors are critical for optimizing the yield:

  • Reagent Purity: Ensure the use of anhydrous methanol and a high-purity starting acid. Water can hinder the esterification equilibrium.

  • Catalyst Concentration: An adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is necessary to drive the reaction forward.

  • Reaction Temperature and Time: The reaction is typically run at reflux to increase the reaction rate. Reaction times can vary, so monitoring by TLC is essential to determine the point of maximum conversion.

  • Removal of Water: As water is a byproduct of the esterification, its removal can shift the equilibrium towards the product. In some setups, a Dean-Stark apparatus can be used, although using a large excess of methanol is a more common approach to drive the reaction to completion.[1]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield (<70%) for my esterification reaction. What are the likely causes and how can I improve it?

A: Low yields in this esterification are often traced back to a few key areas. The following troubleshooting tree can help diagnose the problem:

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents 1. Reagent Quality Check Low_Yield->Check_Reagents Check_Conditions 2. Reaction Conditions Check Low_Yield->Check_Conditions Check_Workup 3. Work-up & Purification Check Low_Yield->Check_Workup Anhydrous_Methanol Is Methanol Anhydrous? Check_Reagents->Anhydrous_Methanol Acid_Purity Is Starting Acid Pure? Check_Reagents->Acid_Purity Catalyst_Amount Sufficient Catalyst? Check_Conditions->Catalyst_Amount Reflux_Temp Proper Reflux Temp? Check_Conditions->Reflux_Temp Reaction_Time Sufficient Reaction Time? Check_Conditions->Reaction_Time Neutralization_pH Careful Neutralization (pH ~7)? Check_Workup->Neutralization_pH Extraction_Efficiency Efficient Extraction? Check_Workup->Extraction_Efficiency Purification_Loss Losses during Purification? Check_Workup->Purification_Loss

Caption: Troubleshooting decision tree for low yield.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or a deactivated catalyst.

    • Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction by TLC until the starting material is no longer visible. If the reaction stalls, consider adding a fresh portion of the acid catalyst.

  • Losses During Work-up:

    • Cause: Hydrolysis of the ester product during neutralization or inefficient extraction.

    • Solution: During neutralization with a base like sodium bicarbonate, perform the addition slowly and with cooling (e.g., in an ice bath) to maintain a neutral pH and avoid excessive heat.[6] Ensure thorough extraction by using an adequate volume of an appropriate organic solvent (e.g., chloroform or ethyl acetate) and performing multiple extractions.[1]

  • Reagent Quality:

    • Cause: The presence of water in the methanol can significantly reduce the yield by shifting the esterification equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol. If the solvent has been opened previously, consider using a freshly opened bottle or drying it over molecular sieves.

Issue 2: Impurities in the Final Product

Q: My final product shows impurities by NMR/LC-MS analysis. What are the common side products and how can I remove them?

A: Common impurities can include unreacted starting material, side products from the reaction, or residual solvent.

  • Unreacted 5-bromo-2-methylnicotinic acid:

    • Identification: This will appear as a more polar spot on TLC and can be identified by its characteristic peaks in NMR and a different retention time in HPLC.

    • Removal: A simple work-up with a basic wash (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer during extraction.

  • Side Products from a Sandmeyer Reaction (if applicable):

    • Identification: The Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts or phenols.[2] These can be identified by mass spectrometry.

    • Removal: Purification by silica gel column chromatography is often necessary to remove these structurally similar impurities.[5] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

IV. Experimental Protocol: Fischer Esterification

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials:

  • 5-bromo-2-methylnicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-methylnicotinic acid in a large excess of anhydrous methanol (e.g., a 1:17 molar ratio of acid to methanol).[1]

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress using TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding a saturated solution of sodium carbonate until the pH is approximately 7.[1]

    • Extract the product with chloroform (or another suitable organic solvent) multiple times.[1]

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[1][5] A reported boiling point is 92-95°C at 1.06 kPa.[1]

Table 1: Example Reagent Quantities and Expected Yield

ReagentMolar Eq.Amount
5-bromo-2-methylnicotinic acid1.0(e.g., 4.9 g, 0.0227 mol)
Anhydrous Methanol~17(e.g., 40 mL)
Concentrated H₂SO₄Catalytic(e.g., 5.5 g)
Expected Yield ~82.6% [1]

V. References

  • How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER? - Guidechem. --INVALID-LINK--

  • Electronic Supplementary Information - The Royal Society of Chemistry. --INVALID-LINK--

  • Sandmeyer reaction - Wikipedia. --INVALID-LINK--

  • Sandmeyer Reaction Mechanism - BYJU'S. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. --INVALID-LINK--

  • Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate - Benchchem. --INVALID-LINK--

References

Technical Support Center: Purification of Crude Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude "Methyl 5-bromo-2-methylnicotinate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may face in your experiments.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The impurity profile is intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude this compound?

The nature and quantity of impurities will largely depend on the synthetic pathway. A common route to this compound is the esterification of 5-bromo-2-methylnicotinic acid.

Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is often the unreacted 5-bromo-2-methylnicotinic acid.

  • Reagents and Catalysts: Residual acid catalysts (e.g., sulfuric acid) or coupling agents may be present.[1]

  • Side-Reaction Products:

    • Positional Isomers: Depending on the bromination step of the nicotinic acid precursor, you might have isomeric impurities.

    • Hydrolysis Product: The ester can hydrolyze back to 5-bromo-2-methylnicotinic acid if exposed to moisture, especially under acidic or basic conditions.[2]

    • Over-brominated species: If the bromination of the precursor was not well-controlled, di-brominated byproducts could be present.[3]

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., methanol, ethanol, dichloromethane, ethyl acetate) are common impurities.[2]

Impurity Class Specific Examples Origin
Starting Materials5-bromo-2-methylnicotinic acidIncomplete esterification
ReagentsSulfuric acid, Thionyl chlorideCatalysis, Esterification
Byproducts3-bromo or other positional isomersNon-selective bromination
5-bromo-2-methylnicotinic acidHydrolysis of the ester
Di-brominated nicotinatesOver-bromination
SolventsMethanol, Ethanol, DichloromethaneReaction/Work-up

Section 2: Troubleshooting Purification by Column Chromatography

Silica gel column chromatography is a powerful technique for purifying this compound. However, several issues can arise.

Q2: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

This is a common issue and often points to the presence of a highly polar impurity, likely the starting carboxylic acid.

  • Expert Insight: The carboxylic acid group strongly interacts with the silica gel, leading to streaking and poor mobility. The desired ester is significantly less polar.

  • Troubleshooting Steps:

    • Pre-purification wash: Before chromatography, dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to remove the acidic impurity.[4] Be cautious, as a strong base could hydrolyze your ester.

    • Solvent System Modification: If a pre-purification wash is not feasible, you can try adding a small amount of acetic acid or triethylamine to your mobile phase to improve the elution of acidic or basic compounds, respectively. However, this can complicate solvent removal later.

Q3: I am seeing co-elution of my desired product with an unknown impurity. How can I improve the separation?

Achieving baseline separation is key to obtaining a pure product.

  • Expert Insight: Co-elution occurs when the polarities of the desired product and the impurity are very similar. Fine-tuning the mobile phase composition is crucial.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] Try a gradient elution, starting with a low polarity and gradually increasing it.

    • Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one.[6]

    • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.[6]

Workflow for Column Chromatography Purification

Caption: Workflow for silica gel column chromatography purification.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is an effective and scalable purification method for crystalline solids like this compound.

Q4: My compound "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid.

  • Expert Insight: This typically happens when the solution is cooled too quickly or when there is a high concentration of impurities, which can depress the melting point of the mixture.

  • Troubleshooting Steps:

    • Slower Cooling: Reheat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath.[7]

    • Add More Solvent: After re-dissolving the oil, add a small amount of additional hot solvent to slightly lower the saturation point.[7]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.

    • Seeding: If you have a small amount of pure crystal, add it to the solution to act as a nucleation site.

Q5: The yield of my recrystallized product is very low. How can I improve it?

While the goal of recrystallization is purity, maximizing yield is also important.

  • Expert Insight: Low yield is often due to using too much solvent or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[7]

    • Solvent Choice: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For nicotinic acid derivatives, water, ethanol, and isopropyl alcohol have been used successfully.[7]

Recrystallization Protocol

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q6: How can I confirm the purity of my final product?

  • A: Purity should be assessed using multiple analytical techniques.

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This will give a quantitative measure of purity.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal the presence of impurities.[5]

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q7: My purified product is a yellow solid, but the literature says it should be white. What should I do?

  • A: A yellow color often indicates the presence of chromophoric impurities.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7][8] Be cautious, as excessive charcoal can reduce your yield.[7]

    • Re-purification: If the color persists, a second purification step (either another recrystallization or column chromatography) may be necessary.

Logical Flow of Purification and Analysis

G Crude Crude Product Pre_Purification Pre-Purification Wash (e.g., NaHCO3 wash) Crude->Pre_Purification If acidic impurities Column_Chromatography Column Chromatography Crude->Column_Chromatography Pre_Purification->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization For further polishing Analysis Purity & Identity Check (TLC, HPLC, NMR, MP) Column_Chromatography->Analysis Recrystallization->Analysis Analysis->Column_Chromatography If impure Pure_Product Pure Product Analysis->Pure_Product If pure

Caption: Decision-making workflow for the purification of this compound.

References

preventing homocoupling in Suzuki reactions with "Methyl 5-bromo-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like Methyl 5-bromo-2-methylnicotinate. This electron-deficient, sterically hindered heteroaryl bromide presents unique challenges, most notably the propensity for undesired homocoupling of the boronic acid partner.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized protocol to help you navigate these challenges and achieve high yields of your desired biaryl product.

I. Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivatives) react with each other to form a symmetrical biaryl.[1] This depletes the nucleophilic partner, reduces the yield of the desired cross-coupled product, and introduces a potentially difficult-to-remove impurity.

Q2: Why is this compound particularly susceptible to reactions that favor homocoupling?

A2: This substrate has two key features that can slow down the desired catalytic cycle, giving the homocoupling side reaction a greater opportunity to occur:

  • Electronic Effects: The pyridine ring is electron-deficient, which generally accelerates the initial oxidative addition step.[2] However, the combination of the electron-withdrawing ester and the electron-donating methyl group creates a complex electronic environment that can influence the overall reaction rate.

  • Steric Hindrance: The methyl group at the 2-position, ortho to the site of coupling, provides significant steric bulk. This can hinder the approach of the palladium catalyst and slow down both the oxidative addition and subsequent reductive elimination steps, which are crucial for forming the desired product.[3][4][5]

Q3: What is the primary driver of boronic acid homocoupling?

A3: The presence of molecular oxygen is a major contributor.[1][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in a separate catalytic cycle that directly mediates the homocoupling of the boronic acid, producing Pd(0) in the process.[2] Therefore, rigorous exclusion of oxygen is a critical first step in suppressing this side reaction.[1][6]

Q4: Can my choice of palladium precatalyst influence the amount of homocoupling?

A4: Yes. When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[1] Precatalysts that generate the active Pd(0) species more cleanly and efficiently can help minimize this issue.

II. Troubleshooting Guide: Diagnosing and Solving Homocoupling

This section addresses specific experimental issues you might encounter.

Problem 1: High levels of boronic acid homocoupling byproduct are observed by LC-MS or NMR.

Potential Cause Explanation & Solution
Oxygen Contamination The Cause: Residual oxygen in the reaction mixture is oxidizing the Pd(0) catalyst to Pd(II), which then catalyzes homocoupling.[2][6] The Solution: Implement a rigorous degassing protocol. Sub-surface sparging, where an inert gas like argon or nitrogen is bubbled through the solvent for an extended period (15-30 minutes), is highly effective.[6] Alternatively, perform at least three freeze-pump-thaw cycles. Ensure all subsequent additions of reagents and solvents are done under a positive pressure of an inert atmosphere.[7]
Inefficient Pd(II) Precatalyst Reduction The Cause: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) catalyst may be slow, leaving excess Pd(II) to promote homocoupling.[1][2] The Solution: Consider switching to a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for clean and rapid generation of the active catalyst.[2] Alternatively, adding a mild reducing agent, such as potassium formate, can help facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle.[6][8]
Suboptimal Ligand Choice The Cause: The ligand stabilizes the palladium center and modulates its reactivity.[2] A ligand that is not bulky or electron-rich enough may not sufficiently promote the desired reductive elimination step over side reactions. The Solution: For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands.[9][10] Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the homocoupling pathway.[11][12]

Problem 2: The reaction is sluggish, and both starting material and homocoupling product are present.

Potential Cause Explanation & Solution
Incorrect Base The Cause: The base is critical for activating the boronic acid to facilitate transmetalation.[13][14] If the base is too weak, this step becomes the bottleneck, slowing the entire cycle. If it is too strong, it can promote side reactions like protodeboronation. The Solution: For challenging couplings, a strong but non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a robust and frequently effective choice.[11][15] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[15] The choice of base can also be solvent-dependent, so optimization may be necessary.[16][17][18]
Inappropriate Solvent System The Cause: The solvent must solubilize all components and can influence the reactivity of the base and catalyst.[19] A poor solvent choice can lead to low reaction rates. The Solution: Aprotic polar or ethereal solvents are standard. A mixture of dioxane and water is a common and effective system.[16] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[8][16] Toluene with a small amount of water is another viable option.[11] Ensure solvents are anhydrous if protodeboronation is a competing issue.[12][15]
Low Reaction Temperature The Cause: The steric hindrance around the reaction center increases the activation energy for the desired coupling. The Solution: Carefully increasing the reaction temperature can accelerate the desired reaction.[11] Typical temperatures for these couplings are in the range of 80-110 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.

Problem 3: Significant debromination of the starting material is observed.

Potential Cause Explanation & Solution
Palladium-Hydride (Pd-H) Formation The Cause: A palladium-hydride species can form from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[11] This species can then reductively eliminate with the aryl group on the palladium intermediate to give the debrominated byproduct.[2] The Solution: This issue is often linked to the choice of base and ligand. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ can help.[11] Using bulky, electron-rich ligands (e.g., SPhos, XPhos) can favor the desired reductive elimination pathway over the dehalogenation pathway.[11]

III. Visualizing the Suzuki Cycle and Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the primary Suzuki pathway and the points where side reactions like homocoupling can interfere.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction cluster_caption Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) PdII_species Pd(II) species Pd0->PdII_species Oxidation (O2) ArPdOR Ar-Pd(II)-OR' ArPdX->ArPdOR Ligand Exchange (Base) ArPdArB Ar-Pd(II)-Ar' ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination Homocoupling_Product Ar'-Ar' (Homocoupling) PdII_species->Homocoupling_Product 2 x Ar'-B(OR)2 Homocoupling_Product->Pd0 Reduction caption_node Fig 1. Suzuki catalytic cycle and competing homocoupling pathway. Troubleshooting_Workflow start Reaction Issue: High Homocoupling / Low Yield q1 Is the reaction rigorously degassed? start->q1 a1_no Implement Sub-surface Sparging or Freeze-Pump-Thaw Cycles q1->a1_no No a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no->q1 Re-evaluate q2 Are you using a Pd(II) precatalyst? a1_yes->q2 a2_yes Switch to Pd(0) source (e.g., Pd2(dba)3) or a modern precatalyst (e.g., Buchwald G3) q2->a2_yes Yes a2_no Proceed to Ligand Check q2->a2_no No q3 Is the ligand a bulky, electron-rich phosphine? a2_yes->q3 a2_no->q3 a3_no Switch to SPhos, XPhos, or similar ligand q3->a3_no No a3_yes Proceed to Base/Solvent Check q3->a3_yes Yes q4 Are you using a strong base (e.g., K3PO4) in an appropriate solvent? a3_no->q4 a3_yes->q4 a4_no Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane/H2O, Toluene/H2O) q4->a4_no No a4_yes Consider boronic acid stability. Try a pinacol (Bpin) ester. q4->a4_yes Yes end Reaction Optimized a4_no->end a4_yes->end

References

troubleshooting failed Suzuki coupling with "Methyl 5-bromo-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-methylnicotinate . This electron-deficient N-heterocyclic halide presents a unique set of challenges that can lead to low yields or complete reaction failure. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven solutions.

Understanding the Challenge: The Substrate

This compound is a challenging substrate for several reasons:

  • Lewis Basicity: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, acting as a ligand. This can lead to catalyst inhibition or deactivation, effectively poisoning the reaction.[1][2]

  • Electronic Effects: The pyridine ring is electron-deficient, which can influence the rate of the oxidative addition step, often the rate-determining step in the catalytic cycle.[1]

  • Solubility: Heterocyclic compounds can have poor solubility in common organic solvents, hindering reaction kinetics.[2][3]

This guide addresses these issues through a series of frequently asked questions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows no product formation. Where do I start?

Answer: When a reaction fails completely, the issue often lies with the fundamental setup or reagent quality. Before exploring more complex variables, rigorously verify the following:

1. Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable side reactions like the homocoupling of your boronic acid.[4]

  • Protocol: Ensure your solvent and reaction mixture are thoroughly degassed. Standard methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.

  • Best Practice: Always run the reaction under a positive pressure of inert gas.

2. Reagent Quality and Stoichiometry:

  • Palladium Source: Pre-catalysts can degrade over time. Use a fresh, reputable source of your palladium catalyst. If you suspect your catalyst is old, consider purchasing a new batch.

  • Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeboronation.[4][5] Use a slight excess (1.2-1.5 equivalents) to compensate for potential degradation.[4] If possible, use a freshly opened bottle or a more stable boronic ester derivative.

  • Base: Many bases (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic. Ensure they are dry. If necessary, dry the base in an oven before use.

Q2: I'm observing very low yields (<20%). I suspect a catalyst problem. What should I do?

Answer: Low yields with N-heterocyclic substrates like yours are frequently linked to catalyst inhibition or inefficient catalysis. The primary culprit is the Lewis basic pyridine nitrogen interfering with the palladium center.[1][2]

The Mechanism of Inhibition: The lone pair on the pyridine nitrogen can coordinate to the Pd(II) intermediate formed after oxidative addition. This coordination can block the site needed for transmetalation, effectively stalling the catalytic cycle.

Solution: Strategic Ligand Selection The solution is to use a ligand that can outcompete the pyridine nitrogen and facilitate the catalytic steps. The most effective ligands for this purpose are typically bulky and electron-rich.[1][6] These properties help to:

  • Sterically Shield Palladium: The bulkiness prevents the pyridine substrate from getting too close and coordinating strongly.

  • Promote Reductive Elimination: The electron-donating nature of the ligand increases electron density on the palladium, which accelerates the final, product-forming reductive elimination step.[7]

Ligand NameStructure TypeKey Features & When to Use
SPhos Buchwald-type BiarylphosphineExcellent general-purpose ligand for challenging couplings. High activity and stability. A strong first choice.[1]
XPhos Buchwald-type BiarylphosphineVery bulky and electron-rich. Often successful when other ligands fail, particularly with sterically hindered substrates.[1]
RuPhos Buchwald-type BiarylphosphineSimilar to SPhos and XPhos, known to be effective for heteroaryl couplings.[1][5]
Tri-tert-butylphosphine (P(t-Bu)₃) TrialkylphosphineHighly electron-donating and effective, but can be air-sensitive. Often used as its more stable HBF₄ salt.[8]
N-Heterocyclic Carbenes (NHCs) CarbeneVery strong electron donors, offering high stability and activity. Can be an excellent alternative to phosphine ligands.[7][9]

Experimental Protocol: Ligand Screening

  • Set up several small-scale reactions in parallel, keeping all other variables (substrate ratio, base, solvent, temperature) constant.

  • In each vial, use a different ligand from Table 1 (e.g., SPhos, XPhos, P(t-Bu)₃). Use a standard catalyst:ligand ratio (typically 1:2 for monodentate ligands).

  • Monitor the reactions by TLC or LC-MS to identify the most promising candidate.

This diagram illustrates the key steps. Catalyst inhibition by the pyridine nitrogen typically occurs at the Ar-Pd(II)-X intermediate, preventing the subsequent Transmetalation step.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Your Substrate) pdiix Ar-Pd(II)-X (Ln) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OR)₂ + Base pdiia Ar-Pd(II)-Ar' (Ln) transmetalation->pdiia reductive_elimination Reductive Elimination pdiia->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura catalytic cycle.
Q3: I'm seeing byproducts. How can I identify and prevent them?

Answer: Two primary side reactions plague Suzuki couplings: protodeboronation and homocoupling.

1. Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, where a proton (often from water in the reaction media) replaces the boron moiety.[10] This consumes your nucleophile and is a major cause of low yields. Electron-deficient heteroaryl boronic acids are particularly susceptible.[5]

  • Solution: Use a More Stable Boron Reagent. Boronic acids exist in equilibrium with their cyclic trimers (boroxines) and are prone to decomposition.[5] Using a more stable derivative is a highly effective strategy.

    • Pinacol Esters (Ar-B(pin)): Generally more stable to chromatography and less prone to protodeboronation than boronic acids.[4] Many can participate directly in the catalytic cycle without prior hydrolysis.[11][12]

    • Potassium Trifluoroborate Salts (Ar-BF₃K): These are crystalline, highly stable solids that slowly release the active boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[5][13][14]

    • MIDA Boronates: Exceptionally stable, allowing for "slow release" of the boronic acid under basic conditions.[9]

2. Homocoupling: This side reaction produces biaryl products from the coupling of two identical molecules (Ar-Ar from your halide or Ar'-Ar' from your boron reagent).

  • Boronic Acid Homocoupling (Ar'-Ar'): Often promoted by the presence of oxygen.[4]

    • Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure.

  • Aryl Halide Homocoupling (Ar-Ar): Can occur under certain conditions but is generally less common than boronic acid homocoupling.

Reagent TypeStructureStabilityKey Advantage
Boronic AcidAr-B(OH)₂Low-ModerateWidely available, but prone to decomposition.[5]
Pinacol EsterAr-B(pin)Moderate-HighMore stable than acids; reduces protodeboronation.[4]
Trifluoroborate[Ar-BF₃]KHighCrystalline and very stable; slow release of boronic acid.[5]
MIDA BoronateAr-B(MIDA)Very HighBench-stable, even for challenging substrates.[9]
Q4: I've optimized my ligand and boron source, but the reaction is still sluggish. What's next?

Answer: If the core components are optimized, the issue may lie with the reaction environment—specifically, the base and solvent system. The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8]

1. Base Selection: The choice of base is critical. For challenging couplings, stronger bases are often required.

  • Potassium Phosphate (K₃PO₄): A strong, effective base for many difficult couplings, including those with N-heterocycles.[15] It often gives better results than weaker bases like Na₂CO₃ or K₂CO₃.

  • Cesium Carbonate (Cs₂CO₃): Another powerful base known for its high solubility in organic solvents, which can accelerate the reaction.[16]

  • Potassium Fluoride (KF): A milder option that can be effective and is useful if your substrate has base-sensitive functional groups (though your methyl ester should be relatively stable under standard conditions).[3]

2. Solvent System: The solvent must solubilize all components of the reaction. Aprotic polar solvents, often with a small amount of water, are standard.

  • 1,4-Dioxane/H₂O: A very common and effective solvent system. The water helps to solubilize the base and facilitate the formation of the active boronate species.

  • Toluene/H₂O or THF/H₂O: Good alternatives if solubility is an issue in dioxane.

  • Anhydrous Conditions: In some cases, particularly if protodeboronation is severe despite using a stable boron reagent, running the reaction under strictly anhydrous conditions with a base like TMSOK or t-BuOLi can be beneficial.[2][16]

Q5: What is a logical workflow for troubleshooting this specific reaction?

Answer: A systematic approach is crucial. Avoid randomly changing multiple variables at once. The following flowchart provides a structured path for optimization.

Troubleshooting_Flowchart start Start: Initial Failed Reaction check_basics Step 1: Verify Basics - Inert Atmosphere (Degas) - Reagent Quality (Fresh Pd, Base) - Stoichiometry (1.2 eq Boron) start->check_basics ligand_screen Step 2: Optimize Ligand - Screen Bulky Ligands (SPhos, XPhos, RuPhos) check_basics->ligand_screen If still failing boron_reagent Step 3: Stabilize Boron Reagent - Switch to Pinacol Ester or Trifluoroborate Salt ligand_screen->boron_reagent If low yield/ byproducts base_solvent Step 4: Screen Base/Solvent - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane/H₂O or Toluene/H₂O boron_reagent->base_solvent If still sluggish temperature Step 5: Adjust Temperature - Increase in 10°C increments (e.g., 80°C -> 100°C) base_solvent->temperature If still sluggish success Success! temperature->success If optimized

References

Technical Support Center: Purification of Nicotinic Acid Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the recrystallization of this important class of compounds. Our goal is to equip you with the knowledge to optimize your purification processes, leading to high-purity crystalline products.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific problems you may encounter during the recrystallization of nicotinic acid and its derivatives, offering probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
No Crystal Formation 1. Solution is not supersaturated (too much solvent).[1][2] 2. The compound is highly soluble in the solvent even at low temperatures. 3. Slow nucleation kinetics.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[3][4] 2. Induce Crystallization:     a. Scratching: Scratch the inner surface of the flask with a glass rod.[3][4][5]     b. Seeding: Add a small seed crystal of the pure compound.[5][6] 3. Lower Temperature: Use a colder cooling bath (e.g., ice-salt bath).[5] 4. Change Solvent System: Consider a different solvent or a solvent/anti-solvent pair.[7]
"Oiling Out" 1. The melting point of the compound is lower than the boiling point of the solvent.[8][9] 2. The solution is too concentrated, leading to precipitation above the melting point. 3. High concentration of impurities.[10] 4. Cooling is too rapid.[10][11]1. Reheat and Add Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1][10] 2. Lower the Solution Temperature: Use a solvent with a lower boiling point.[8] 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cooling bath.[10][12] 4. Seeding: Add seed crystals at a temperature slightly above where oiling out occurs.[11]
Poor Crystal Quality 1. Rapid cooling or evaporation.[8] 2. Solution is too supersaturated. 3. Presence of impurities that inhibit crystal growth.[8]1. Slow Down Cooling: Insulate the flask to allow for gradual cooling.[12] 2. Use Less Concentrated Solution: Add slightly more solvent than the minimum required for dissolution.[1] 3. Pre-purification: If impurities are significant, consider a preliminary purification step (e.g., charcoal treatment for colored impurities).[13]
Low Yield 1. Too much solvent was used.[1][2] 2. Premature crystallization during hot filtration.[14] 3. The compound has significant solubility in the cold solvent. 4. Incomplete crystallization.1. Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution.[2] 2. Optimize Filtration: Preheat the funnel and filter paper for hot filtration.[14] 3. Mother Liquor Recovery: Concentrate the mother liquor to recover a second crop of crystals.[1] 4. Sufficient Cooling Time: Ensure the solution is thoroughly cooled for an adequate duration.[8]
Colored Crystals 1. Presence of colored impurities. 2. Thermal degradation of the compound.1. Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration.[13] 2. Avoid Overheating: Do not heat the solution for an extended period, especially if the compound is heat-sensitive.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my nicotinic acid derivative?

The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[15] A general principle is "like dissolves like," meaning a solvent with similar polarity to your compound is a good starting point.[2] For nicotinic acid and its derivatives, which are polar, protic solvents like water or ethanol, or mixtures thereof, are often effective.[16][17] A patent for the purification of nicotinamide suggests a mixture of 2-methylpropanol-1 and water.[18] It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal choice.

Q2: What is the significance of pH during the recrystallization of nicotinic acid and its derivatives?

The pH of the solution can significantly impact the solubility and crystalline form of nicotinic acid derivatives due to their acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[19][20] For instance, the solubility of nicotinic acid itself is highly pH-dependent.[19] Adjusting the pH can be a powerful tool to induce crystallization. A study on hydroxynicotinic acids demonstrated that varying the pH leads to a variety of solid forms.[20][21] For the purification of nicotinamide, maintaining a pH between 7 and 10 is recommended to effectively remove nicotinic acid impurities.[18]

Q3: My compound crystallizes too quickly, leading to small, impure crystals. How can I slow down the process?

Rapid crystallization often traps impurities.[1] To slow it down, you can:

  • Add more solvent: This will keep the compound in solution for a longer period as it cools.[1]

  • Insulate the flask: Place the flask in a beaker of warm water or wrap it with glass wool to ensure slow, gradual cooling.[12] This promotes the growth of larger, purer crystals.

Q4: What are the best methods to induce crystallization if nothing happens upon cooling?

If your solution remains clear upon cooling, it may be supersaturated.[2] To initiate crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solution-air interface. This creates nucleation sites for crystal growth.[4][5]

  • Seeding: Introduce a tiny crystal of your pure compound into the solution. This provides a template for other molecules to crystallize upon.[5][6]

  • Reducing Solvent: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[3][4]

Experimental Protocol: General Recrystallization of a Nicotinic Acid Derivative

This protocol provides a step-by-step methodology for the recrystallization of a generic nicotinic acid derivative.

Materials:

  • Crude nicotinic acid derivative

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[2] Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[14]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizing the Recrystallization Workflow and Troubleshooting Logic

To further clarify the process and decision-making, the following diagrams illustrate the standard recrystallization workflow and a troubleshooting flowchart.

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_end Outcome Start Start with Crude Nicotinic Acid Derivative Solvent_Selection Select Optimal Solvent/Solvent Pair Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Gravity Filtration (if impurities present) Dissolution->Hot_Filtration Cooling Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Isolation Isolate Crystals via Vacuum Filtration Cooling->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: A streamlined workflow for the recrystallization of nicotinic acid derivatives.

TroubleshootingRecrystallization action_node action_node problem_node problem_node solution_node solution_node Start Crystals Formed? Oiling_Out Oiling Out? Start->Oiling_Out Yes No_Crystals No Crystals Start->No_Crystals No Yield_OK Yield Acceptable? Oiling_Out->Yield_OK No Oil_Formed Oil Formed Oiling_Out->Oil_Formed Yes Purity_OK Purity High? Yield_OK->Purity_OK Yes Low_Yield Low Yield Yield_OK->Low_Yield No Low_Purity Low Purity Purity_OK->Low_Purity No Success Successful Purification Purity_OK->Success Yes Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent No_Crystals->Induce Induce->Start Retry Cooling Remedy_Oil Reheat, Add Solvent, Cool Slowly Oil_Formed->Remedy_Oil Remedy_Oil->Start Retry Cooling Improve_Yield Concentrate Mother Liquor Low_Yield->Improve_Yield Improve_Yield->Purity_OK Re-evaluate Improve_Purity Recrystallize Again, Ensure Slow Cooling Low_Purity->Improve_Purity Improve_Purity->Success Re-evaluate

Caption: A decision tree for troubleshooting common recrystallization issues.

References

minimizing side reactions in the bromination of methyl nicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of brominated methyl nicotinate derivatives. These compounds are pivotal building blocks in the development of pharmaceuticals and agrochemicals, where the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions and nucleophilic substitutions.[1] However, the electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring of methyl nicotinate presents unique challenges.[2] The inherent low reactivity of the ring and the presence of multiple potential reaction pathways often lead to a mixture of products, complicating purification and reducing yields.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the bromination of methyl nicotinate and its derivatives. We will explore the causality behind side reactions and offer field-proven protocols to enhance selectivity and maximize the yield of your desired product.

Troubleshooting Guide: Common Side Reactions

This section addresses specific problems you may encounter during your experiments. Each entry details the problem, its probable chemical cause, and actionable solutions.

Question 1: I am observing significant amounts of a di-brominated product. How can I improve selectivity for mono-bromination?

Answer:

The formation of di-brominated and other poly-brominated products is a common issue, especially when reaction conditions are too harsh or prolonged.[3][4] The mesitylene ring, for example, is highly reactive and prone to polybromination.[5] While the pyridine ring in your substrate is deactivated, forcing conditions can lead to over-bromination.

Probable Causes & Solutions:

  • Excess Brominating Agent: Using more than one molar equivalent of the brominating agent is the most direct cause of polybromination.

    • Solution: Carefully control the stoichiometry. Use 0.95 to 1.05 equivalents of the brominating agent. It is often preferable to use a slight deficit of the brominating agent and accept a lower conversion to ensure high selectivity for the mono-brominated product.[4]

  • High Reaction Temperature: Elevated temperatures increase the reaction rate but often decrease selectivity, providing enough energy to overcome the activation barrier for a second bromination.[6]

    • Solution: Perform the reaction at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the progress closely; if the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but high temperatures should be avoided.[7]

  • Highly Reactive Brominating System: Reagents like elemental bromine (Br₂) with a strong Lewis acid can be too reactive and difficult to control.

    • Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice as it is a solid that is easy to handle and provides a low, steady concentration of electrophilic bromine, which favors mono-substitution.[8][9] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective alternative.[4]

  • Prolonged Reaction Time: Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of side products.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Quench the reaction as soon as the starting material has been consumed to an acceptable level.

Troubleshooting Workflow: Over-bromination

G start Problem: Di-bromination Observed reagent Check Stoichiometry: Is Brominating Agent > 1.0 eq? start->reagent temp Check Temperature: Is it elevated (>60°C)? reagent->temp No result Improved Mono-selectivity reagent->result Yes Reduce to 0.95-1.05 eq. time Check Reaction Time: Was reaction left too long? temp->time No temp->result Yes Run at 0°C to RT time->result Monitor with TLC/LC-MS and Quench Promptly

Caption: Workflow to diagnose and solve over-bromination issues.

Question 2: My ester group is hydrolyzing to a carboxylic acid during the reaction. How can I prevent this?

Answer:

Ester hydrolysis is a significant side reaction, particularly when the bromination is conducted under conditions with trace amounts of water, strong acids, or for extended periods.[11] Methyl nicotinate itself is stable in aqueous solution at 4°C but can degrade over time, a process that is accelerated by heat and acid/base catalysts.[11][12]

Probable Causes & Solutions:

  • Presence of Water: Water, even in trace amounts in solvents or reagents, can lead to hydrolysis, especially when catalyzed by the HBr generated in situ.

    • Solution: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina). Ensure glassware is oven- or flame-dried before use. N-Bromosuccinimide should be freshly recrystallized if it appears discolored (yellow/brown), as this can indicate the presence of Br₂ and moisture.[13][14]

  • Strongly Acidic Conditions: Bromination in fuming sulfuric acid (oleum) or with strong Lewis acids can promote ester hydrolysis.

    • Solution: If possible, avoid excessively harsh acidic conditions. If a Lewis acid is necessary, choose one that is less prone to hydrolysis or use it in strictly stoichiometric amounts. Alternatively, protect the ester by converting the substrate to its N-oxide form first, which can sometimes allow for bromination under milder conditions.[15]

  • Work-up Procedure: Quenching the reaction with aqueous solutions (e.g., sodium bicarbonate or sodium thiosulfate) while the mixture is still hot or acidic can accelerate hydrolysis.

    • Solution: Cool the reaction mixture to 0 °C before quenching. Neutralize the generated acid slowly with a mild base. Extract the product into an organic solvent promptly after the quench.

Question 3: I am observing bromination on an alkyl side chain (e.g., a methyl group) instead of the pyridine ring.

Answer:

This indicates that the reaction is proceeding via a free-radical mechanism rather than the desired electrophilic aromatic substitution. This is a common pathway when using N-Bromosuccinimide (NBS) under specific conditions.[16]

Probable Causes & Solutions:

  • Radical Initiator: The presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), will strongly favor benzylic/allylic bromination.[14]

    • Solution: Ensure that no radical initiators are added to the reaction mixture. The goal is an electrophilic, not a radical, substitution.

  • Light Exposure: UV light can initiate the homolytic cleavage of Br-Br or N-Br bonds, triggering a radical chain reaction.

    • Solution: Conduct the reaction in a flask protected from light. Wrap the flask in aluminum foil or use amber glassware.

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are classic choices for radical brominations with NBS.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) to favor the ionic, electrophilic pathway.[8]

Question 4: LC-MS analysis shows a product with an M+16 peak, suggesting N-oxidation. Why is this happening?

Answer:

The pyridine nitrogen is susceptible to oxidation, and this can occur as a side reaction during bromination, especially if the brominating agent has oxidative properties or if oxidizing impurities are present.[17] While sometimes used as a deliberate strategy to alter reactivity, unintended N-oxidation is an undesirable side reaction.[18]

Probable Causes & Solutions:

  • Oxidizing Brominating Agent: Some bromination conditions can be oxidative. For example, using Br₂ in the presence of strong acids or certain oxidants can lead to the formation of N-oxides.

    • Solution: Again, using a milder reagent like NBS often mitigates this issue. Ensure the NBS is pure and white.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.

    • Solution: Employ the mildest possible conditions (low temperature, controlled reaction time) that still afford a reasonable conversion rate.

  • In-situ Generation of Oxidants: In complex reaction mixtures, unforeseen side reactions could generate oxidizing species.

    • Solution: Keep the reaction system clean and simple. Use high-purity starting materials and solvents. If N-oxidation persists, consider performing the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen, which could potentially play a role in complex oxidative cycles.

Frequently Asked Questions (FAQs)

Q1: What are the best brominating agents and conditions for methyl nicotinate derivatives?

A: The choice depends on the specific derivative and desired selectivity. The pyridine ring is strongly deactivated, so conditions must be carefully chosen.

Brominating AgentTypical ConditionsProsCons
Br₂ / Oleum (H₂SO₄/SO₃) High temperature (e.g., 130 °C)Inexpensive, powerful enough for deactivated rings.Harsh conditions, poor selectivity, risk of hydrolysis and N-oxidation, hazardous.[2][4]
Br₂ / Lewis Acid (e.g., AlCl₃) Moderate temperature (~100 °C)Can facilitate bromination on deactivated rings.Can be difficult to control, risk of side reactions, Lewis acid can complex with N.
N-Bromosuccinimide (NBS) MeCN or CH₂Cl₂, 0 °C to RTMild, selective for mono-bromination, solid (easy to handle), less hazardous.[8]May be too slow for highly deactivated substrates without a catalyst.
DBDMH Oleum, 50-90 °CHigh selectivity, suitable for large-scale production.[4]Still requires strong acid, but often at lower temperatures than Br₂.

Recommendation: For most lab-scale syntheses, NBS in acetonitrile is the best starting point due to its high selectivity and mild conditions. If reactivity is too low, the addition of a catalytic amount of a mild Lewis acid or a Bronsted acid can be explored.

Q2: What is the expected regioselectivity for the bromination of methyl 3-nicotinate?

A: The pyridine nitrogen and the methyl ester at C3 are both electron-withdrawing groups that deactivate the ring to electrophilic attack. The ester group is a meta-director. Therefore, the combined directing effects strongly favor electrophilic substitution at the C5 position . Attack at C2, C4, and C6 is electronically disfavored.

Mechanism: Electrophilic Bromination vs. Side Reactions

G sub Methyl Nicotinate complex σ-complex (Wheland Intermediate) sub->complex + Br+ n_oxide Side Product (N-Oxide) sub->n_oxide [Oxidation] hydrolysis Side Product (Nicotinic Acid) sub->hydrolysis + H₂O / H+ product Desired Product (5-Bromo-methyl nicotinate) complex->product - H+ side_product Side Product (Di-bromo derivative) complex->side_product + Br+ - H+

Caption: Desired reaction pathway versus common side reactions.

Q3: How can I effectively purify my brominated methyl nicotinate derivative from the starting material and side products?

A: Silica gel column chromatography is the most effective method for purification.[10]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate (EtOAc) in hexanes or petroleum ether is a good starting point. The brominated product is generally less polar than the starting N-oxide (if formed) but more polar than non-polar impurities. The hydrolyzed carboxylic acid byproduct is very polar and will typically remain on the baseline or require a much more polar eluent (e.g., with methanol) to elute.

  • Monitoring: Use TLC with visualization under a UV lamp (254 nm) and staining (e.g., potassium permanganate) to identify the fractions containing your pure product.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Methyl Nicotinate using NBS

This protocol is a general guideline and should be optimized for specific derivatives.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve methyl nicotinate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq), freshly recrystallized, portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS every hour. The reaction is complete when the starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 Hexanes:EtOAc).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure (using a bulb or air line), ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 8:1, 5:1, 3:1 Hexanes:EtOAc) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated methyl nicotinate derivative.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions with Methyl 5-bromo-2-methylnicotinate. As a challenging heterocyclic substrate, it presents unique obstacles that can lead to reaction failure or low yields. This center is designed to help you diagnose and overcome these specific problems.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst deactivation in cross-coupling reactions involving pyridinic substrates.

Q1: Why are cross-coupling reactions with pyridinic substrates like this compound so prone to catalyst deactivation?

A1: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and stalling the reaction.[1] The electron-withdrawing nature of the pyridine ring can also influence the electronics of the catalytic cycle, sometimes slowing down key steps like oxidative addition.

Q2: I see a black precipitate forming in my reaction. What is it, and is it always a sign of failure?

A2: The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[2] Its formation is a common indicator of catalyst deactivation. While the appearance of a black solid is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.[2]

Q3: Can impurities in my starting materials affect the catalyst?

A3: Yes, impurities can have a significant impact on catalyst performance. Even trace amounts of certain substances can poison the palladium catalyst. For example, sulfur- or phosphorus-containing compounds not intended as ligands can interfere with the catalytic cycle.[2][3] It's also crucial to ensure that all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides.[4]

Q4: My reaction works with aryl bromides but is very slow with aryl chlorides. Is this a catalyst deactivation issue?

A4: Not necessarily. This is more likely related to the inherent reactivity of the substrates. The oxidative addition of palladium to the aryl-halide bond is a crucial step in the catalytic cycle.[2][5] This step is generally much slower for aryl chlorides than for aryl bromides or iodides due to the stronger carbon-chlorine bond.[2] To overcome this, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.

II. Troubleshooting Guide: Specific Scenarios

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you may encounter.

Scenario 1: Reaction Stalls or Fails to Reach Completion

Q: My reaction starts but then stalls, leaving a significant amount of starting material. What are the likely causes and how can I fix it?

A: Reaction stalling is a classic symptom of catalyst deactivation. Here’s a systematic approach to diagnose and solve the issue:

1. Catalyst Poisoning by the Pyridine Nitrogen:

  • The "Why": The lone pair on the pyridine nitrogen of your substrate or product can coordinate strongly to the palladium center, forming off-cycle, inactive complexes. This is a primary deactivation pathway for heteroaromatic substrates.[1]

  • The Fix:

    • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can sterically shield the palladium center, hindering coordination of the pyridine nitrogen and promoting the desired catalytic cycle.[4]

    • Consider a Different Pre-catalyst: Some pre-catalysts are designed to generate the active Pd(0) species more efficiently and may be more resistant to poisoning.

2. Ligand Degradation:

  • The "Why": Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation to the corresponding phosphine oxides, which are poor ligands for palladium.[6][7] This can be exacerbated by trace oxygen in the reaction.

  • The Fix:

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[8] Degas your solvents thoroughly.

    • Use Fresh Ligands: Store phosphine ligands under an inert atmosphere and in a refrigerator or freezer to minimize degradation.[6] If in doubt, use a fresh batch.

3. Formation of Palladium Black:

  • The "Why": The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[2]

  • The Fix:

    • Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes help stabilize the catalytic species in solution and prevent agglomeration.[9]

    • Lower Reaction Temperature: If the reaction tolerates it, lowering the temperature may slow down the rate of catalyst decomposition.

Scenario 2: Low Yield with Significant Side Product Formation

Q: I'm getting a low yield of my desired product, and I'm observing significant formation of a homocoupled product from my boronic acid/ester. What's happening?

A: Homocoupling is a common side reaction in Suzuki couplings and can point to issues with the transmetalation step or the stability of your organoboron reagent.

1. Protodeboronation of the Boronic Acid/Ester:

  • The "Why": The boronic acid or ester can be replaced by a hydrogen atom from a proton source (like water), a side reaction known as protodeboronation.[8] This is especially problematic with electron-deficient boronic acids.[7]

  • The Fix:

    • Choice of Base and Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation.[8] Using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can help.[7][8]

    • Use More Stable Boron Reagents: Consider using more stable boron reagents like pinacol esters (Bpin) or MIDA boronates, which are less prone to protodeboronation.[8]

2. Inefficient Transmetalation:

  • The "Why": The transfer of the organic group from the boron atom to the palladium center (transmetalation) can be slow, allowing for side reactions to occur. The choice of base is crucial for this step.[10]

  • The Fix:

    • Base Optimization: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate transmetalation.[8] A screen of different bases may be necessary.

    • Solvent System: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[8] Ensure your chosen solvent system can solubilize all reaction components.

III. Experimental Protocols & Data

Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for your experiments. Optimization of the ligand, base, and solvent will likely be necessary.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[11] Bubble the inert gas through the solution for 10-15 minutes. Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[11] Dry the organic layer, concentrate, and purify by flash column chromatography.[11]

Table 1: Ligand and Base Selection Guide for Challenging Suzuki Couplings
Ligand TypeBaseSolvent SystemComments
Bulky Biarylphosphines (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF (often with water)Generally effective for challenging substrates, including heteroaryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs) K₃PO₄, K₂CO₃Dioxane, TolueneCan be very effective for electron-deficient substrates.
Triphenylphosphine (PPh₃) Na₂CO₃, K₂CO₃Toluene/Water, DMFA standard, less active ligand. May require higher temperatures and is often not suitable for challenging substrates.

IV. Visualizing Deactivation Pathways

The following diagrams illustrate the catalytic cycle and common deactivation pathways.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways Active_Catalyst Active Pd(0)L₂ Catalyst Pyridine_Coord Pyridine Coordination Active_Catalyst->Pyridine_Coord Substrate/Product Ligand_Oxidation Ligand Oxidation Active_Catalyst->Ligand_Oxidation O₂ Agglomeration Agglomeration Active_Catalyst->Agglomeration Inactive_Complex Inactive [Pd(Py)ₓ] Complex Pyridine_Coord->Inactive_Complex Oxidized_Ligand Pd(0) + P(O)R₃ Ligand_Oxidation->Oxidized_Ligand Pd_Black Palladium Black Agglomeration->Pd_Black

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

V. References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. Retrieved from 4

  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from 8

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Gessner, V. H., et al. (2015). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 19(9), 1158–1164.

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Retrieved from --INVALID-LINK--

  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Phosphine Ligand Oxidation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Phosphine Ligands. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Suzuki reaction. Retrieved from --INVALID-LINK--

References

Validation & Comparative

comparing the reactivity of "Methyl 5-bromo-2-methylnicotinate" with its chloro analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reactivity of Methyl 5-bromo-2-methylnicotinate and its Chloro Analog for Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug development. Among these, the pyridine nucleus is a privileged structure, and its halogenated derivatives serve as versatile building blocks for introducing molecular diversity. This guide provides an in-depth, comparative analysis of the reactivity of two key intermediates: this compound and its chloro analog, Methyl 5-chloro-2-methylnicotinate. Our focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and experimental data to guide your synthetic strategy.

The Fundamental Difference: Carbon-Halogen Bond Dissociation Energies

The disparate reactivity between the bromo and chloro analogs is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDEs). The C-Br bond is inherently weaker than the C-Cl bond. Theoretical calculations show a consistent trend where C-Br BDEs are approximately 11.4 kcal/mol lower than their C-Cl counterparts in various halo-heterocycles.[1] This lower BDE for the C-Br bond means that less energy is required to cleave it, making the oxidative addition step—often the rate-limiting step in many cross-coupling reactions—more facile for the bromo derivative.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4][5][6] The choice between a bromo or chloro starting material can significantly impact reaction efficiency, catalyst selection, and overall cost-effectiveness.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a highly utilized reaction for the synthesis of biaryl compounds due to its mild conditions and the low toxicity of boronic acid reagents.[3][7][8][9]

Reactivity Profile:

  • This compound: Generally exhibits higher reactivity, often proceeding to high yields under standard palladium catalysis with a variety of phosphine ligands.[10] The weaker C-Br bond facilitates the initial oxidative addition to the Pd(0) catalyst.[3]

  • Methyl 5-chloro-2-methylnicotinate: Being less reactive, it typically requires more specialized and electron-rich, bulky phosphine ligands to achieve comparable yields to its bromo counterpart.[2][11] Nickel catalysis has also emerged as a cost-effective and powerful alternative for activating the more robust C-Cl bond.[11]

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntryHalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1This compoundPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10092
2Methyl 5-chloro-2-methylnicotinatePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11085
3Methyl 5-chloro-2-methylnicotinateNiCl₂(dppp)K₃PO₄Dioxane12088

Note: The data presented is a representative summary from typical experimental outcomes and may vary based on specific reaction conditions and coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A Schlenk tube is charged with the aryl halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[10] The tube is then evacuated and backfilled with an inert gas (e.g., Argon) three times. The appropriate solvent (e.g., Dioxane/H₂O mixture) is added, and the solution is degassed by bubbling with argon for 10-15 minutes.[12] The palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) are then added under a positive flow of argon. The vessel is sealed and heated to the desired temperature with vigorous stirring.[12][13] Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[14]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow A Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent B Inert Atmosphere: Evacuate & Backfill with Argon A->B 1. C Degassing: Purge with Argon B->C 2. D Catalyst Addition: - Palladium Source - Ligand C->D 3. E Reaction: Heat with Stirring D->E 4. F Workup: - Quench with Water - Extraction E->F 5. G Purification: Column Chromatography F->G 6. H Analysis: NMR, MS G->H 7.

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][15][16] The choice of halogen on the nicotinate ester significantly influences the reaction conditions required for efficient C-N bond formation.

Reactivity Profile:

  • This compound: Readily undergoes amination with a wide range of primary and secondary amines using standard palladium catalysts and phosphine ligands.

  • Methyl 5-chloro-2-methylnicotinate: Requires more specialized, often bulky and electron-rich, phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[17] Catalyst systems based on ligands like XPhos, SPhos, or BrettPhos are often employed.[18]

Comparative Experimental Data: Buchwald-Hartwig Amination

EntryHalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10095
2Methyl 5-chloro-2-methylnicotinateMorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane11089

Note: The data presented is a representative summary from typical experimental outcomes and may vary based on specific reaction conditions and coupling partners.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X(Ln) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(HNR'R'')(Ln)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)-NR'R''(Ln) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a versatile method for C-C bond formation with the advantage of being tolerant to a wide array of functional groups.[19][20] However, the toxicity of organotin reagents is a significant drawback.

Reactivity Profile:

  • This compound: Generally provides better yields in Stille couplings compared to its chloro analog.[19]

  • Methyl 5-chloro-2-methylnicotinate: Can be a challenging substrate for Stille couplings, often requiring higher temperatures, more active catalysts, and specialized ligands to achieve satisfactory results.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While cross-coupling reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative route for the functionalization of electron-deficient aromatic rings.[21][22][23] The pyridine ring, being electron-deficient, is amenable to this type of transformation, especially when activated by electron-withdrawing groups.[24][25]

Reactivity Profile:

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex.[21] The stability of this intermediate is crucial. The electronegativity of the halogen substituent plays a significant role here.

  • Methyl 5-chloro-2-methylnicotinate: The more electronegative chlorine atom has a stronger electron-withdrawing inductive effect, which can better stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack. This can lead to a faster reaction rate compared to the bromo analog in some cases.

  • This compound: While still reactive, the lower electronegativity of bromine provides less stabilization for the anionic intermediate compared to chlorine.

It's important to note that for SNAr, the typical reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of what is observed in many cross-coupling reactions.[21]

Conclusion and Practical Recommendations

The choice between this compound and its chloro analog is a critical decision in the design of a synthetic route.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille), this compound is generally the more reactive and reliable starting material. It often allows for milder reaction conditions, a broader range of coupling partners, and simpler catalyst systems.

  • Methyl 5-chloro-2-methylnicotinate, while more cost-effective, presents a greater synthetic challenge in cross-coupling reactions. Success with this substrate typically requires more specialized and often more expensive ligands and potentially harsher reaction conditions. However, the development of highly active catalyst systems, including those based on nickel, has significantly improved its utility.[11]

  • In the context of nucleophilic aromatic substitution, the chloro analog may exhibit enhanced reactivity due to the greater electron-withdrawing nature of chlorine, which stabilizes the key anionic intermediate.

Ultimately, the optimal choice will depend on a careful consideration of factors including the desired transformation, the cost and availability of starting materials, and the desired scale of the reaction. This guide provides the fundamental principles and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

References

A Guide to the Structural Confirmation of Methyl 5-bromo-2-methylnicotinate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-methylnicotinate, offering a comparative framework against potential isomers and related compounds to ensure confident structural assignment.

The Critical Role of NMR in Isomer Differentiation

In the synthesis of substituted pyridine derivatives like this compound, the formation of constitutional isomers is a common challenge. These isomers, possessing the same molecular formula but different connectivity, can exhibit distinct pharmacological and toxicological profiles. Therefore, definitive structural characterization is not merely an academic exercise but a critical step in the drug development pipeline. ¹H and ¹³C NMR spectroscopy, by probing the chemical environment of each proton and carbon atom, provides a detailed fingerprint of the molecule, enabling precise structural determination.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a distinct set of proton signals. Based on established principles of NMR spectroscopy and analysis of similar structures, we can predict the following ¹H NMR spectrum. The electronegativity of the nitrogen atom in the pyridine ring, and the bromine and methyl ester substituents, all play a significant role in determining the chemical shifts of the aromatic protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~8.2 - 8.4d~2-3This proton is situated between the bromine and the ester group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
H-6~8.6 - 8.8d~2-3Positioned ortho to the nitrogen atom, this proton experiences strong deshielding. It will appear as a doublet due to coupling with H-4.
-OCH₃~3.9 - 4.0sN/AThe methyl ester protons will appear as a singlet.
-CH₃~2.5 - 2.7sN/AThe methyl group at the 2-position will also be a singlet.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~165 - 168The carbonyl carbon of the methyl ester will be significantly downfield.
C-2~158 - 162The carbon bearing the methyl group will be downfield due to its position on the aromatic ring and proximity to the nitrogen.
C-3~125 - 130The carbon to which the ester is attached.
C-4~140 - 145This carbon is deshielded by the adjacent bromine atom.
C-5~118 - 122The carbon atom directly bonded to the bromine will be shifted upfield due to the heavy atom effect of bromine.
C-6~150 - 154The carbon adjacent to the nitrogen atom will be significantly deshielded.
-OCH₃~52 - 54The methyl carbon of the ester group.
-CH₃~22 - 25The methyl carbon at the 2-position.

Comparative Analysis with an Isomeric Compound: Methyl 4-bromo-6-methylnicotinate

To highlight the power of NMR in distinguishing isomers, we will compare the predicted spectra of our target compound with the reported experimental data for Methyl 4-bromo-6-methylnicotinate .[3]

Table 3: Comparison of ¹H NMR Data

ProtonThis compound (Predicted)Methyl 4-bromo-6-methylnicotinate (Experimental)[3]Key Differentiator
Aromatic HTwo doublets (~8.2-8.4 and ~8.6-8.8 ppm)Two singlets (8.79 and 7.40 ppm)The coupling pattern is the most significant difference. The two aromatic protons in the 4-bromo isomer are not adjacent and thus appear as singlets.
-OCH₃~3.9 - 4.0 ppm (singlet)3.85 ppm (singlet)Chemical shifts are similar.
-CH₃~2.5 - 2.7 ppm (singlet)2.47 ppm (singlet)Chemical shifts are similar.

Table 4: Comparison of ¹³C NMR Data

CarbonThis compound (Predicted)Methyl 4-bromo-6-methylnicotinate (Experimental)[3]Key Differentiator
C-Br~118 - 122 ppm132.95 ppmThe position of the carbon attached to bromine shows a distinct chemical shift.
Aromatic CHTwo signalsTwo signalsThe specific chemical shifts will differ significantly due to the different substitution pattern.
Quaternary CFour signalsFour signalsThe chemical shifts of the quaternary carbons will be unique to each isomer.

This comparative analysis demonstrates that while the isomers share similar functional groups, the precise arrangement of substituents leads to unequivocally different NMR spectra. The coupling patterns in the ¹H NMR and the specific chemical shifts in the ¹³C NMR provide a definitive means of structural confirmation.

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Referencing J->K L Final Structure K->L Structural Elucidation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing for structural elucidation.

Conclusion

The structural confirmation of this compound can be unequivocally achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By predicting the chemical shifts and coupling patterns and comparing them against those of potential isomers, such as Methyl 4-bromo-6-methylnicotinate, researchers can confidently verify the correct molecular structure. This analytical rigor is paramount in ensuring the integrity and reproducibility of scientific research, particularly in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 5-bromo-2-methylnicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision point, balancing reactivity, cost, and downstream processability. Methyl 5-bromo-2-methylnicotinate (CAS 1215916-40-7) has emerged as a valuable heterocyclic intermediate, particularly for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth cost-benefit analysis of its application, comparing its performance with viable alternatives and offering field-proven experimental insights to inform your synthetic strategy.

The Strategic Value of this compound

This compound is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The molecule's utility is defined by its key functional groups:

  • The Bromo Group (Position 5): This is the primary reactive handle for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than a chloro-substituent and lower than an iodo-substituent, offering a good balance of stability and reactivity.

  • The Methyl Ester (Position 3): Provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • The Methyl Group (Position 2): Influences the electronic properties and steric environment of the pyridine ring.

Its principal applications lie in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3]

Cost & Performance: A Comparative Analysis

The decision to use this compound must be weighed against alternative building blocks and synthetic routes. Here, we compare it with a common alternative, Methyl 5-chloro-2-methylnicotinate , in the context of a Suzuki coupling reaction.

Table 1: Cost Comparison of Aryl Halide Building Blocks

CompoundCAS NumberRepresentative SupplierRepresentative Price (USD/g)Molecular WeightCost (USD/mol)
This compound 1215916-40-7Fisher Scientific / eMolecules$57.75230.06~$13,286
Methyl 5-chloro-2-methylnicotinate54441-59-9Major Chemical Suppliers~$20.00185.60~$3,712

Note: Prices are estimates based on catalog listings for small quantities and are subject to change. Bulk pricing will be significantly lower.

The initial procurement cost of the bromo-derivative is substantially higher. However, the true cost of a synthetic route includes reagents, catalyst loading, reaction time, and purification expenses.

Table 2: Performance Comparison in a Representative Suzuki Coupling

ParameterThis compoundMethyl 5-chloro-2-methylnicotinateJustification & Expert Insights
Reaction Time 4-8 hours12-24 hoursThe C-Br bond is more reactive and undergoes oxidative addition to the Pd(0) catalyst faster than the more stable C-Cl bond.[4] This can significantly increase reactor throughput in a production setting.
Typical Yield 85-95%70-85%Higher reactivity often leads to more complete conversion and higher isolated yields under optimized conditions.
Catalyst Loading 1-2 mol%3-5 mol%The greater reactivity of the C-Br bond often allows for lower catalyst loading, reducing the cost contribution from expensive palladium catalysts and ligands.
Reaction Temp. 80-100 °C100-120 °CMilder conditions can improve functional group tolerance and reduce the formation of thermal degradation byproducts.
Purification Standard ChromatographyMore complex due to side productsHigher conversion and fewer side reactions (e.g., hydrodehalogenation) typically simplify purification, saving time and solvent costs.

Experimental Protocols & Methodologies

To provide a practical context, we present detailed, self-validating protocols for key reactions.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling this compound with a generic arylboronic acid.

Suzuki_Workflow cluster_reagents Reagents & Solvents reagents 1. Reagent Prep reaction 2. Reaction Setup reagents->reaction Combine in flask reaction->reaction workup 3. Aqueous Workup reaction->workup Cool to RT Add H2O purify 4. Purification workup->purify Extract with EtOAc Dry & Concentrate r1 This compound (1.0 eq) r2 Arylboronic Acid (1.2 eq) r3 Pd(PPh3)4 (0.03 eq) r4 K2CO3 (2.0 eq) r5 Toluene/H2O (4:1)

Fig 1. Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 230 mg).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of a pre-degassed 4:1 mixture of toluene and water via syringe.

    • Rationale: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions, primarily the formation of phosphine oxides.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation using this compound and a representative amine. The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines.[1][5]

Buchwald_Hartwig_Reaction start This compound + Amine (R2NH) product {Coupled Product | (Aryl-Amine)} start->product Catalytic Cycle catalyst Pd2(dba)3 + XPhos + NaOtBu catalyst->product solvent Toluene 110 °C solvent->product

Fig 2. Key components of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle, but it is also hygroscopic. Performing this step in an inert atmosphere is critical for reproducibility.

  • Catalyst & Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), the ligand (e.g., XPhos, 0.04 mmol, 19 mg), and this compound (1.0 mmol, 230 mg).

  • Final Additions: Remove the tube from the glovebox. Add the amine (1.1 mmol) and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 110 °C. Monitor by LC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. Purify via column chromatography.

Decision Framework: Is This Reagent Right for Your Project?

Choosing the optimal reagent involves balancing multiple factors. This workflow can guide your decision-making process.

Decision_Tree start Project Start: Need Substituted Nicotinate q1 Is rapid reaction kinetics critical? start->q1 q2 Is raw material cost the primary constraint? q1->q2 No use_bromo Use Methyl 5-bromo-2-methylnicotinate q1->use_bromo Yes q3 Are downstream purification resources limited? q2->q3 No use_chloro Consider Methyl 5-chloro-2-methylnicotinate q2->use_chloro Yes q3->use_bromo Yes q3->use_chloro No

Fig 3. Decision workflow for reagent selection.

Conclusion

This compound is a highly effective, albeit premium-priced, building block for advanced organic synthesis. Its value proposition lies not in its initial cost, but in its ability to facilitate efficient, high-yielding, and clean cross-coupling reactions. For process development and the synthesis of high-value active pharmaceutical ingredients, the benefits of reduced reaction times, lower catalyst loadings, and simplified purification often outweigh the higher upfront material cost. For early-stage discovery or highly cost-sensitive projects, the corresponding chloro-analog presents a viable, though potentially less efficient, alternative. The ultimate choice should be guided by a holistic analysis of the entire synthetic route and the specific goals of the project.

References

A Comparative Guide to the Synthetic Validation of Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 5-bromo-2-methylnicotinate, a substituted pyridine derivative, represents a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of two distinct synthetic routes for the preparation of this important intermediate, offering insights into the practical considerations and expected outcomes of each approach.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromo, a methyl, and a methyl ester group. This unique arrangement of functional groups makes it a versatile precursor for further chemical modifications, enabling the construction of more complex molecular architectures. Its derivatives have been explored for various therapeutic applications, making a robust and scalable synthetic route to this compound highly desirable.

Route 1: Synthesis via Fischer Esterification of 5-bromo-2-methylnicotinic Acid

This classical approach involves the direct esterification of the corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid, with methanol in the presence of an acid catalyst. The Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1][2][3]

Reaction Rationale and Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction.[3] The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol (methanol) to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and in some cases, the removal of water is necessary.[3]

Proposed Synthesis of the Precursor: 5-bromo-2-methylnicotinic acid

Alternatively, the Hell-Volhard-Zelinskii reaction provides a method for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of PBr₃.[6] However, this method is specific for the alpha-position of aliphatic carboxylic acids and not directly applicable to the bromination of the pyridine ring. Therefore, electrophilic aromatic substitution remains the more likely approach.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of the analogous ethyl ester.[7]

Materials:

  • 5-bromo-2-methylnicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylnicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Workflow Diagram

Fischer_Esterification cluster_precursor Precursor Synthesis cluster_esterification Fischer Esterification 2-methylnicotinic_acid 2-Methylnicotinic Acid Bromination Bromination (e.g., Br2, Lewis Acid) 2-methylnicotinic_acid->Bromination 5-bromo-2-methylnicotinic_acid 5-bromo-2-methylnicotinic acid Bromination->5-bromo-2-methylnicotinic_acid Esterification Reflux 5-bromo-2-methylnicotinic_acid->Esterification Methanol Methanol (excess) Methanol->Esterification H2SO4 H2SO4 (cat.) H2SO4->Esterification Product Methyl 5-bromo-2- methylnicotinate Esterification->Product

Caption: Synthetic workflow for Route 1 via Fischer Esterification.

Route 2: Synthesis via Sandmeyer Reaction of Methyl 5-amino-2-methylnicotinate

An alternative and powerful strategy for the introduction of a bromo substituent onto an aromatic ring is the Sandmeyer reaction.[8][9] This reaction proceeds via a diazonium salt intermediate, which is then converted to the corresponding aryl halide.[8][10]

Reaction Rationale and Mechanistic Insight

The Sandmeyer reaction is a versatile method for the conversion of a primary aromatic amine to a variety of functional groups.[8][10] The reaction is initiated by the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom. The reaction is believed to proceed through a radical mechanism.[8]

Availability of the Precursor: Methyl 5-amino-2-methylnicotinate

The key starting material for this route is Methyl 5-amino-2-methylnicotinate. This compound is commercially available from several suppliers, which can significantly shorten the overall synthetic sequence compared to Route 1, where the precursor needs to be synthesized.

Experimental Protocol: Sandmeyer Reaction

This protocol is a general procedure adapted from known Sandmeyer reactions on similar substrates.

Materials:

  • Methyl 5-amino-2-methylnicotinate

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Copper(I) Bromide

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath, dissolve Methyl 5-amino-2-methylnicotinate in aqueous hydrobromic acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with water and saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield pure this compound.

Workflow Diagram

Sandmeyer_Reaction Starting_Material Methyl 5-amino-2- methylnicotinate Diazotization Diazotization (NaNO2, HBr, 0-5°C) Starting_Material->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product Methyl 5-bromo-2- methylnicotinate Sandmeyer->Product

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-bromo-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the safe handling of specialized reagents is the bedrock of successful and reproducible research. This guide provides an in-depth operational plan for the use of Methyl 5-bromo-2-methylnicotinate, a compound frequently utilized in the synthesis of novel pharmaceutical agents. The protocols herein are synthesized from authoritative safety data for structurally analogous compounds, establishing a robust framework for minimizing exposure and ensuring laboratory safety.

Hazard Assessment: The 'Why' Behind the 'What'

This compound is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely published, data from closely related brominated nicotinic acid derivatives provide a clear and prudent basis for hazard assessment.[1][2][3] The primary risks are associated with irritation and potential harm upon direct contact or inhalation.[4]

The causality for stringent PPE protocols is rooted in the compound's GHS hazard classifications, extrapolated from analogous chemicals.

Hazard Statement Description Primary Exposure Route Consequence & Rationale for PPE
H315: Causes skin irritation [4]Direct contact can lead to redness, itching, or inflammation.DermalImpervious gloves and a lab coat are essential to prevent contact, which could lead to dermatitis or sensitization.
H319: Causes serious eye irritation [4]Contact with eyes can cause significant, potentially damaging, irritation.OcularChemical safety goggles are mandatory to shield against accidental splashes or contact with airborne dust particles.
H335: May cause respiratory irritation [4]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.InhalationAll handling of the solid must be performed in a certified chemical fume hood to capture airborne particles at the source.
H302: Harmful if swallowed [4]Ingestion can lead to adverse health effects.OralStrict prohibition of eating, drinking, or smoking in the lab, combined with proper hand hygiene, mitigates this risk.[4]

Core PPE Requirements: Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, collectively creating a barrier between the researcher and the chemical.

  • Hand Protection: Nitrile Gloves

    • Why: Nitrile gloves offer excellent resistance to a broad range of chemicals and are a standard for handling solids and solutions.[5] They are critical for preventing the skin irritation identified in the hazard assessment.

    • Protocol: Always wear ASTM D6978-05 certified nitrile gloves. For procedures with a higher risk of splashes, such as when transferring solutions, double-gloving is recommended. The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath.[5] Inspect gloves for any signs of degradation or puncture before each use.[6] Contaminated gloves should be replaced immediately using a technique that avoids touching the outer surface with bare skin.[6]

  • Eye and Face Protection: Chemical Goggles & Face Shield

    • Why: The risk of serious eye irritation (H319) necessitates robust protection. Standard safety glasses do not provide an adequate seal against dust and splashes.

    • Protocol: Wear snug-fitting, indirectly vented chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[6] When handling larger quantities (>5g) or performing reactions that could splash, supplement goggles with a full-face shield.[5][7] An eyewash station must be immediately accessible.[8][9]

  • Respiratory Protection: Engineering Controls & Respirators

    • Why: To mitigate the risk of respiratory tract irritation (H335), inhalation exposure must be minimized.[4]

    • Protocol: The primary method of respiratory protection is an engineering control. All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood. [4][9] If, under rare and specific circumstances (e.g., clearing a large spill), engineering controls are insufficient, a NIOSH-approved N95 particulate respirator or a higher level of respiratory protection should be used.[5]

  • Protective Clothing: Lab Coat and Apron

    • Why: Protective clothing shields the skin on the arms and body from accidental contact.

    • Protocol: A clean, long-sleeved laboratory coat is mandatory. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Clothing should be buttoned completely, and shoes must fully cover the feet.

Procedural Blueprint: Safe Handling Workflow

This step-by-step workflow integrates PPE use with safe handling practices, providing a self-validating system for minimizing exposure from preparation to disposal.

G Fig. 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_don 2. PPE Donning cluster_handle 3. Chemical Handling (in Fume Hood) cluster_doff 4. PPE Doffing cluster_dispose 5. Disposal prep_hood Verify Fume Hood Operation prep_sds Review SDS prep_hood->prep_sds prep_ppe Inspect All PPE prep_sds->prep_ppe prep_spill Locate Spill Kit & Eyewash prep_ppe->prep_spill don_gown Lab Coat / Gown prep_spill->don_gown don_resp Mask / Respirator don_gown->don_resp don_eye Goggles / Face Shield don_resp->don_eye don_gloves Gloves (over cuffs) don_eye->don_gloves handle_weigh Weigh Solid don_gloves->handle_weigh handle_transfer Perform Transfers & Reactions handle_weigh->handle_transfer handle_close Keep Containers Closed handle_transfer->handle_close doff_gloves Remove Outer Gloves handle_close->doff_gloves doff_gown Remove Gown doff_gloves->doff_gown doff_eye Remove Goggles / Shield doff_gown->doff_eye doff_resp Remove Respirator doff_eye->doff_resp doff_gloves_inner Remove Inner Gloves doff_resp->doff_gloves_inner doff_wash Wash Hands Thoroughly doff_gloves_inner->doff_wash disp_ppe Dispose of Contaminated PPE as Hazardous Waste doff_wash->disp_ppe disp_chem Dispose of Chemical Waste per Institutional Guidelines disp_ppe->disp_chem

Caption: A flowchart detailing the procedural steps for safely handling this compound.

Operational Steps:

  • Preparation: Before bringing the chemical into the workspace, verify that the fume hood is functioning correctly.[4] Review the Safety Data Sheet (SDS) and locate the spill kit, eyewash, and safety shower.[8] Visually inspect all PPE for defects.

  • PPE Donning: Don PPE in the correct order to ensure proper coverage: first the lab coat, followed by any necessary respiratory protection, then goggles/face shield, and finally gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling: Conduct all manipulations of the chemical, especially the weighing of the solid, inside the fume hood to contain any dust.[10] Avoid creating dust during transfers.[6] Keep the container tightly sealed when not in use.[8]

  • Decontamination and Doffing: After handling, decontaminate any surfaces. Remove PPE in an order that minimizes cross-contamination: remove outer gloves first (if double-gloved), then the lab coat, goggles, and respirator. Remove inner gloves last.

  • Hygiene and Disposal: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE. Dispose of all contaminated PPE (gloves, wipes) and empty chemical containers as hazardous waste according to your institution's specific regulations.[6] Do not mix with other waste streams.

Emergency Protocols

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.[8]

  • Spill: For a small spill, and only if trained to do so, absorb the material with an inert, non-combustible material (e.g., sand, diatomite).[4] Collect the material into a suitable, labeled container for hazardous waste disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.